Gallein
Description
do not confuse with gallin; structure
Structure
3D Structure
Properties
IUPAC Name |
3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYOKFVXIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062180 | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-64-2 | |
| Record name | Gallein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Gallein | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |
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| Record name | GALLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Gallein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallein (3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one) is a small molecule inhibitor that selectively targets the βγ subunits of heterotrimeric G proteins (Gβγ). By binding directly to Gβγ, this compound allosterically prevents its interaction with a multitude of downstream effector proteins, thereby attenuating signaling cascades crucial to various cellular processes. This guide provides a comprehensive overview of the molecular mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Its primary utility lies in its capacity to uncouple G protein-coupled receptor (GPCR) activation from Gβγ-mediated downstream events, making it an invaluable tool for dissecting G protein signaling and a potential therapeutic agent in diseases characterized by aberrant Gβγ activity, such as inflammation, cancer, and heart failure.[1][2]
Core Mechanism of Action: Inhibition of Gβγ Subunit Signaling
Upon activation of a GPCR, the heterotrimeric G protein complex dissociates into a GTP-bound Gα subunit and a Gβγ dimer. Both entities can independently modulate the activity of various effector proteins. This compound's mechanism is centered on its direct, high-affinity binding to the Gβγ dimer.[1] This interaction does not prevent the dissociation of the Gα subunit but rather sterically hinders the "hot spot" on the Gβγ surface, a region critical for binding to its downstream effectors.[3] Consequently, this compound effectively decouples GPCR activation from Gβγ-mediated signaling pathways.
A key structural analog, fluorescein, which lacks the pyrogallol (B1678534) moiety, does not exhibit the same inhibitory activity, highlighting the crucial role of this functional group in the interaction with Gβγ.[1]
Key Downstream Effectors Inhibited by this compound
This compound has been demonstrated to inhibit the interaction of Gβγ with several key effector proteins, including:
-
Phosphoinositide 3-Kinase γ (PI3Kγ): The Gβγ-mediated activation of PI3Kγ is a critical step in various cellular processes, including neutrophil chemotaxis and cell migration.[4] this compound's disruption of this interaction is a cornerstone of its anti-inflammatory and anti-metastatic properties.[1][4]
-
G Protein-Coupled Receptor Kinase 2 (GRK2): Gβγ recruits GRK2 to the plasma membrane to phosphorylate and desensitize activated GPCRs. By blocking the Gβγ-GRK2 interaction, this compound can modulate GPCR signaling, a mechanism with therapeutic implications in conditions like heart failure.[2][5]
-
Phospholipase C-β (PLCβ): Gβγ can directly activate PLCβ isoforms, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound has been shown to interfere with this signaling axis.
-
Rac1: this compound has been shown to block the activation of the small GTPase Rac1 in response to chemoattractants in neutrophil-like cells.[1] Rac1 is a key regulator of the actin cytoskeleton and is essential for cell migration and superoxide (B77818) production.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with Gβγ and its inhibitory effects on cellular processes.
| Parameter | Value | Species/System | Assay Method | Reference |
| Binding Affinity (Kd) | ~400 nM | Recombinant Human Gβ1γ2 | Surface Plasmon Resonance (SPR) | [1] |
| IC50 (SIGK Peptide Competition) | ~200 nM | Recombinant Gβγ | Phage ELISA | [1] |
Table 1: Binding Affinity and Competitive Inhibition of this compound for Gβγ.
| Inhibited Process | IC50 Value | Cell Type | Stimulus | Assay Method | Reference |
| Neutrophil Chemotaxis | ~5 µM | Primary Human Neutrophils | fMLP | Boyden Chamber Assay | [1] |
| Cell Invasiveness | 10 µM (effective concentration) | LNCaP Prostate Cancer Cells | β-ionone | Spheroid Invasion Assay in Collagen Gels | [4] |
Table 2: Functional Inhibitory Concentrations of this compound.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Caption: Canonical G Protein-Coupled Receptor (GPCR) signaling cascade.
Caption: this compound's inhibitory action on Gβγ-effector interaction.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action, based on the procedures described in seminal publications.
Competition Phage ELISA for Gβγ Binding
This assay is used to identify small molecules that compete with a known Gβγ-binding peptide (SIGK) for binding to the "hot spot" on Gβγ.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant purified Gβ1γ2
-
Biotinylated SIGK peptide
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
This compound and other test compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL recombinant Gβ1γ2 in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of varying concentrations of this compound (or other compounds) and 50 µL of 10 nM biotinylated SIGK peptide to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate solution and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.
In Vitro PI3Kγ Activity Assay
This assay measures the ability of this compound to inhibit Gβγ-stimulated PI3Kγ activity.
Materials:
-
Recombinant purified PI3Kγ (p110γ/p101)
-
Recombinant purified Gβ1γ2
-
PIP2-containing liposomes
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
TLC plates
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine kinase buffer, PIP2-containing liposomes, and recombinant Gβ1γ2.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Enzyme Addition: Add recombinant PI3Kγ to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding a solution of 1N HCl.
-
Lipid Extraction: Extract the lipids using a chloroform/methanol mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Visualization and Quantification: Expose the TLC plate to a phosphor screen and visualize the radiolabeled PIP3 product using a phosphorimager. Quantify the band intensities to determine the level of PI3Kγ activity.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the effect of this compound on the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Primary human neutrophils isolated from fresh blood
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemoattractant (e.g., fMLP)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate primary human neutrophils and resuspend them in assay buffer.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Assembly: Place the chemoattractant solution in the lower wells of the Boyden chamber. Place the membrane over the lower wells and assemble the chamber.
-
Cell Seeding: Add the pre-treated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50 value.[1]
Off-Target Effects and Selectivity
While this compound is a selective inhibitor of Gβγ signaling, it is crucial to consider potential off-target effects. Studies have shown that this compound does not significantly inhibit the catalytic activity of PI3Kγ directly, nor does it affect Gα-mediated signaling pathways, such as Gαs-stimulated adenylyl cyclase activity. Furthermore, its inactive analog, fluorescein, fails to produce the same biological effects, supporting the specificity of this compound for Gβγ. However, as with any small molecule inhibitor, comprehensive profiling against a broad panel of kinases and other potential targets is advisable in specific experimental contexts.
Conclusion
This compound serves as a potent and selective tool for the investigation of Gβγ-mediated signaling. Its mechanism of action, through direct binding to Gβγ and subsequent inhibition of effector interactions, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of G protein signaling and to explore its therapeutic potential in a range of pathologies. The continued investigation into the nuanced interactions of this compound with different Gβγ subunit combinations and its effects in complex biological systems will further illuminate the multifaceted roles of Gβγ signaling in health and disease.
References
- 1. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of Gallein: A Technical Guide for Researchers
Abstract
Gallein, a xanthene dye first synthesized in the 19th century, has emerged as a valuable tool in modern cell biology and drug discovery. Its primary mechanism of action involves the direct inhibition of the βγ subunits of heterotrimeric G proteins (Gβγ), key signaling molecules that regulate a multitude of cellular processes. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological applications of this compound. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its quantitative bioactivity. Furthermore, this guide illustrates the signaling pathways modulated by this compound using detailed diagrams, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-3,9'-xanthene]-1-one, is a polyphenolic compound belonging to the xanthene dye family.[1] While initially recognized for its properties as a dye and an indicator, recent decades have seen a surge of interest in this compound's potent and selective inhibitory activity against G protein βγ subunit signaling.[2][3] This has positioned this compound as a critical pharmacological tool for dissecting Gβγ-mediated signaling pathways and as a potential therapeutic lead for various diseases, including cancer, inflammation, and cardiovascular disorders.[2][4][5]
This guide aims to provide a comprehensive technical resource on this compound, covering its historical discovery, a detailed methodology for its chemical synthesis, and protocols for its application in key biological assays.
Discovery of this compound
The discovery of this compound is credited to the renowned German chemist Adolf von Baeyer , who first prepared the compound in 1871 .[2] His synthesis involved the condensation reaction of pyrogallic acid (pyrogallol) with phthalic anhydride.[2] Initially, this compound was utilized as a dye, valued for the range of colors it produced with different mordants.[2] Its transition from a simple dye to a significant biological inhibitor began with the elucidation of its ability to disrupt G protein signaling.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a straightforward condensation reaction between pyrogallol (B1678534) and phthalic anhydride. While the original 19th-century method laid the foundation, modern protocols have been optimized for yield and purity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Phthalic anhydride
-
Concentrated sulfuric acid (as a catalyst and dehydrating agent)
-
Ethanol
-
Distilled water
-
Heating mantle with a magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of pyrogallol and one molar equivalent of phthalic anhydride.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The acid acts as a dehydrating agent to drive the condensation reaction.
-
Heating: Place the flask in a heating mantle and heat the mixture to a temperature of 180-200°C with continuous stirring. The reaction mixture will darken and become viscous. Maintain this temperature for 2-3 hours.
-
Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add the dark, viscous product to a beaker of cold distilled water while stirring. This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of distilled water to remove any unreacted starting materials and residual acid.
-
Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Final Product Collection: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Expected Yield: The yield of purified this compound can vary but is typically in the range of 60-70%.
Characterization: The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Mass Spectrometry: To confirm the molecular weight (364.31 g/mol ).[6]
-
NMR Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.[6]
-
Melting Point: The reported melting point of this compound is above 300°C.[7]
Quantitative Bioactivity of this compound
This compound's biological activity is primarily attributed to its ability to inhibit the interaction of Gβγ subunits with their downstream effectors. This inhibition has been quantified in various cellular and biochemical assays.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Gβ1γ2 Binding | Cell-free assay | IC50 | 200 nM | [5] |
| fMLP-induced Chemotaxis | Differentiated HL-60 cells | IC50 | ~5 µM | [1] |
| β-ionone-induced Cell Invasion | LNCaP prostate cancer cells | Effective Concentration | 10 µM | [4][8][9] |
| Platelet Aggregation Inhibition | Human platelets | Effective Concentration | 25-50 µM | |
| FGF-2-induced OPG Synthesis | Osteoblasts | Effective Concentration | 30 µM |
Table 1: Quantitative Bioactivity of this compound. This table summarizes the key quantitative parameters of this compound's biological activity in various assays.
Experimental Protocols for Biological Assays
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to assess the effect of this compound on neutrophil chemotaxis towards a chemoattractant like N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Human neutrophils (isolated from fresh blood)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
RPMI 1640 medium with 0.5% BSA
-
fMLP (chemoattractant)
-
This compound (dissolved in DMSO)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils and resuspend them in RPMI 1640 medium at a concentration of 1 x 106 cells/mL.
-
This compound Treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add RPMI 1640 medium containing fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.
-
Cell Seeding: Add 50 µL of the this compound-treated or control neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1 hour to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface and quantify the cell number using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of chemotaxis inhibition by this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
In Vitro Cell Invasion Assay (Transwell Assay)
This protocol outlines a method to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for 2 hours to allow for gelation.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 104 cells/mL.
-
This compound Treatment: Add this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) to the cell suspension.
-
Cell Seeding: Add 200 µL of the cell suspension to the Matrigel-coated upper chamber of the Transwell inserts.
-
Chemoattractant Addition: Add 500 µL of medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol (B129727) and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of stained cells in several random fields of view under a microscope. Calculate the percentage of invasion inhibition by this compound compared to the vehicle control.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by binding to Gβγ subunits and preventing their interaction with various downstream effectors. This leads to the modulation of several key signaling pathways.
Figure 1: this compound's inhibition of Gβγ signaling pathways.
This compound's binding to Gβγ directly blocks the activation of key effector enzymes such as Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[7][8] This, in turn, inhibits downstream signaling cascades like the Akt pathway, which is crucial for cell growth and survival, and the IP3/DAG pathway, which mediates intracellular calcium release.[7] Furthermore, this compound's inhibition of Gβγ interaction with G protein-coupled receptor kinase 2 (GRK2) can prevent receptor desensitization, a key feedback mechanism in G protein signaling.[2]
Figure 2: this compound's effect on the chemotaxis signaling pathway.
In the context of cell migration and chemotaxis, this compound's inhibition of Gβγ prevents the activation of PI3Kγ.[1] This subsequently blocks the activation of the small GTPase Rac1, a critical regulator of actin polymerization and the formation of lamellipodia, which are essential for directed cell movement.[1]
Conclusion
This compound has transitioned from a historical dye to a cornerstone tool in the study of G protein signaling. Its specific inhibition of Gβγ subunits provides a powerful means to investigate the diverse cellular functions regulated by these signaling molecules. This technical guide offers a comprehensive resource for researchers, providing the necessary historical context, a detailed synthesis protocol, quantitative bioactivity data, and standardized experimental procedures for key biological assays. The elucidation of the signaling pathways affected by this compound, as depicted in the provided diagrams, further enhances its utility as a research tool and underscores its potential for the development of novel therapeutics.
References
- 1. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preliminary mass spectrometry characterization studies of galectin-3 samples, prior to carbohydrate-binding studies using Affinity mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A receptor-based bioassay for quantitative detection of gallium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(2103-64-2) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis and facile purification of gangliosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Structure of Gallein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallein, a xanthene dye also known as pyrogallolphthalein, has emerged as a critical tool in cellular biology and drug discovery due to its potent and selective inhibition of G protein βγ (Gβγ) subunit signaling.[1][2] G protein-coupled receptors (GPCRs) constitute the largest family of transmembrane receptors and are central to a vast array of physiological processes. Upon activation, the heterotrimeric G protein dissociates into its Gα and Gβγ subunits, both of which can modulate the activity of downstream effectors. This compound specifically targets the Gβγ subunit, preventing its interaction with effector proteins and thereby blocking its signaling cascades. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its application as a research tool and potential therapeutic lead.
Chemical Properties and Structure
This compound is a polycyclic aromatic compound with a spiro[isobenzofuran-xanthene] core structure. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one | [3] |
| Synonyms | Pyrogallolphthalein, Mordant Violet 25, C.I. 45445 | [3][4] |
| Chemical Formula | C₂₀H₁₂O₇ | [3][4] |
| Molecular Weight | 364.31 g/mol | [3][4] |
| CAS Number | 2103-64-2 | [4] |
| Appearance | Brownish-red powder | [5] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM). Slightly soluble in PBS (pH 7.2). Almost insoluble in water, benzene, and chloroform. | [5][6][7] |
| pKa | 5.99 (at 25 °C) | [5] |
| UV-Vis Absorption (λmax) | 227 nm | [6] |
Chemical Structure
The chemical structure of this compound is depicted below.
Mechanism of Action: Inhibition of Gβγ Signaling
This compound functions as a selective inhibitor of G protein βγ subunit signaling. Following GPCR activation, the Gβγ dimer is released from the Gα subunit and is free to interact with a variety of downstream effector molecules. This compound binds to a "hot spot" on the Gβγ subunit, sterically hindering its interaction with these effectors.[8] This inhibition is crucial for dissecting Gβγ-mediated signaling pathways and for developing therapeutics that target these pathways.
Several key downstream signaling pathways are known to be modulated by this compound through its inhibition of Gβγ:
-
Phosphoinositide 3-Kinase (PI3K): Gβγ directly activates PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt. This compound blocks this interaction, inhibiting PI3K-dependent signaling.[1][2]
-
Rac GTPase: The activation of the small GTPase Rac, a key regulator of the actin cytoskeleton and cell motility, is often downstream of PI3K. By inhibiting the Gβγ-PI3K axis, this compound can effectively block Rac activation.[1]
-
c-Jun N-terminal Kinase (JNK): The JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, can be activated by Gβγ signaling and is involved in processes like cell migration. This compound has been shown to suppress JNK activation in certain cellular contexts.[9]
The signaling pathway illustrating the inhibitory action of this compound is depicted below.
Experimental Protocols
This compound is widely used in in vitro and in vivo studies to investigate the role of Gβγ signaling. Below are representative, generalized protocols for its use in a cell-based assay.
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-75 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
In Vitro Neutrophil Chemotaxis Assay
This protocol provides a general workflow for assessing the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Isolated primary human neutrophils or a suitable cell line (e.g., HL-60)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound stock solution
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Boyden chamber or Transwell® inserts (with appropriate pore size, e.g., 3-5 µm)
-
Multi-well plates
-
Cell viability/quantification reagent (e.g., Calcein-AM, CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Preparation: Isolate neutrophils from whole blood or culture and resuspend them in assay medium at a final concentration of 1 x 10⁶ cells/mL.
-
Reagent Preparation: Prepare serial dilutions of this compound in assay medium. Prepare the chemoattractant solution at the desired concentration in assay medium.
-
Assay Setup: Add the chemoattractant solution, with or without different concentrations of this compound, to the lower wells of the multi-well plate.
-
Cell Seeding: Place the Transwell® inserts into the wells and add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a suitable time (e.g., 1-4 hours) to allow for cell migration.
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber using a suitable detection method. For example, if using Calcein-AM, lyse the cells and measure the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the control (chemoattractant alone).
Synthesis
This compound is typically synthesized through the condensation reaction of pyrogallol (B1678534) and phthalic anhydride. While detailed, step-by-step industrial synthesis protocols are proprietary, the general laboratory procedure involves heating a mixture of the two reactants, often in the presence of a dehydrating agent like concentrated sulfuric acid, to drive the condensation and cyclization reaction. The crude product is then purified, for example, by recrystallization.
Conclusion
This compound is an invaluable tool for researchers studying GPCR signaling, providing a means to specifically dissect the roles of the Gβγ subunit. Its well-defined chemical structure and mechanism of action make it a reliable inhibitor for in vitro and in vivo studies. As our understanding of the diverse roles of Gβγ in pathophysiology deepens, this compound and its derivatives may also hold promise as starting points for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a foundational understanding of this compound's properties and applications, empowering researchers to effectively utilize this important small molecule in their scientific endeavors.
References
- 1. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 2103-64-2 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
What are the known biological functions of Gallein?
An In-depth Technical Guide to the Biological Functions of Gallein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule compound widely recognized for its role as a specific inhibitor of G protein βγ (Gβγ) subunit signaling.[1] Upon activation of G protein-coupled receptors (GPCRs), the heterotrimeric G protein dissociates into Gα and Gβγ subunits, both of which modulate downstream effector proteins.[2][3] this compound selectively binds to Gβγ subunits, preventing their interaction with key effectors like phosphoinositide 3-kinase γ (PI3Kγ) and G protein-coupled receptor kinase 2 (GRK2), thereby blocking their signaling cascades.[4][5] This inhibitory action makes this compound an invaluable tool for dissecting Gβγ-dependent pathways and a potential therapeutic agent for various pathologies, including cancer, inflammation, and heart failure. This guide provides a comprehensive overview of the known biological functions of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Inhibition of Gβγ Subunit Signaling
GPCRs represent the largest family of cell-surface receptors, mediating cellular responses to a vast array of external stimuli.[2] Ligand binding to a GPCR triggers a conformational change, catalyzing the exchange of GDP for GTP on the associated Gα subunit. This activation causes the dissociation of the Gα-GTP and Gβγ subunits.[3] The liberated Gβγ dimer is not a passive partner; it actively participates in signal transduction by interacting with and modulating a variety of downstream effectors, including ion channels, adenylyl cyclases, phospholipases, and kinases.[6]
This compound exerts its function by directly binding to the Gβγ dimer.[7][8] This binding physically obstructs the "hot spot" interaction surface on Gβγ that is required for binding to downstream effectors such as PI3Kγ and GRK2.[5][7] By preventing this protein-protein interaction, this compound effectively and selectively blocks signaling pathways dependent on Gβγ, without directly affecting Gα subunit activity.[3] A related compound, fluorescein (B123965), which lacks key hydroxyl groups, does not bind to Gβγ and serves as a negative control in experiments to confirm the specificity of this compound's effects.[2][3]
Caption: this compound inhibits Gβγ-mediated signal transduction.
Biological Functions and Applications
Cancer Progression and Metastasis
Gβγ signaling is increasingly implicated in tumor growth and metastasis.[9] this compound has demonstrated significant anti-cancer activity across various models by inhibiting cell proliferation, migration, and invasion.
-
Prostate Cancer: In LNCaP prostate cancer cells, the olfactory receptor OR51E2, a GPCR, promotes cell invasiveness when stimulated by its agonist β-ionone. This effect is dependent on a PI3Kγ signaling pathway.[10][11] this compound (10 µM) effectively reverses the β-ionone-induced cell invasiveness in vitro and inhibits the spread of metastases in vivo.[1][10][11]
-
Hepatocellular Carcinoma (HCC): Transforming growth factor-α (TGF-α) induces the migration of HuH7 HCC cells. This compound significantly inhibits this migration in a dose-dependent manner (30-50 µM) by suppressing the TGF-α-stimulated phosphorylation of c-Jun N-terminal kinase (JNK), without affecting the phosphorylation of EGFR, AKT, or p38 MAPK.[2][12]
-
General Anti-Tumor Effects: By blocking Gβγ signaling, this compound can reduce cancer cell proliferation and increase apoptosis in xenograft tumor models.[9] It has also been shown to inhibit breast cancer cell migration and invasion.[2]
Caption: this compound inhibits TGF-α-induced HCC cell migration via the JNK pathway.[2]
Inflammation and Immune Response
This compound exhibits potent anti-inflammatory effects by targeting neutrophil function and macrophage polarization.
-
Neutrophil Chemotaxis: this compound blocks chemotaxis in response to chemoattractants like fMLP and IL-8, which signal through Gi-coupled GPCRs.[7] It inhibits the fMLP-dependent activation of PI3-kinase and Rac1. The IC50 for blocking fMLP-dependent chemotaxis in primary human neutrophils is approximately 5 µM.[7]
-
In Vivo Inflammation: In the carrageenan-induced paw edema mouse model, prophylactic administration of this compound (100 mg/kg intraperitoneally or 30 mg/kg orally) significantly reduces paw edema and neutrophil infiltration, with efficacy comparable to the NSAID indomethacin (B1671933).[7]
-
Macrophage Polarization: this compound has been shown to reprogram macrophage phenotype, effectively inhibiting pro-inflammatory M1 polarization and promoting the protective M2 phenotype.[1][13] This is crucial in models of autoimmune myocarditis, where this compound treatment improves survival and cardiac function.[1]
Cardiovascular Disease
Excess Gβγ signaling is a key component in the pathophysiology of heart failure (HF).[5] Gβγ subunits recruit GRK2 to β-adrenergic receptors (β-ARs), leading to their desensitization and contributing to HF progression.
-
Heart Failure: this compound disrupts the Gβγ-GRK2 interaction.[5] In animal models of HF, treatment with this compound halts disease progression and improves cardiac function, morphometry, and gene expression.[5] In a rat model of autoimmune myocarditis, this compound (10 mg/kg/day) improved survival and suppressed cardiac remodeling.[1]
-
Cardiomyocyte Function: In isolated adult cardiomyocytes, this compound enhances cAMP production and contractility following acute β-AR stimulation, consistent with the effects of inhibiting GRK2 recruitment.[5]
Bone Metabolism
This compound also plays a role in regulating the function of osteoblasts, the cells responsible for bone formation.
-
Osteoprotegerin (OPG) and IL-6 Secretion: In osteoblastic MC3T3-E1 cells, this compound (up to 10 µM) significantly increases prostaglandin (B15479496) F2α (PGF2α)-induced secretion of OPG and IL-6.[3][14] OPG is a critical inhibitor of bone resorption.[3] This effect is specific, as the control compound fluorescein has no impact.[3][14] this compound achieves this by enhancing the mRNA expression of OPG and IL-6.[3]
Quantitative Data Summary
| Application Area | Model System | Parameter | Value | Reference(s) |
| Cancer | LNCaP Prostate Cancer Cells | Effective Concentration (In Vitro) | 10 µM | [1][4][10] |
| HuH7 HCC Cells | Effective Concentration (In Vitro) | 30 - 50 µM | [2] | |
| LNCaP Xenograft Mice | Effective Dose (In Vivo) | 5 mg/kg/day (i.p.) | [1] | |
| Inflammation | Primary Human Neutrophils | IC50 (fMLP-dependent chemotaxis) | ~5 µM | [7] |
| Mouse Paw Edema Model | Effective Dose (In Vivo) | 100 mg/kg (i.p.) | [7] | |
| Mouse Paw Edema Model | Effective Dose (In Vivo) | 30 mg/kg (oral) | [7] | |
| Cardiovascular | Rat Autoimmune Myocarditis | Effective Dose (In Vivo) | 10 mg/kg/day (p.o.) | [1] |
| Isolated Cardiomyocytes | Effective Concentration (In Vitro) | 10 µM | [5] | |
| Bone Metabolism | MC3T3-E1 Osteoblasts | Effective Concentration (In Vitro) | 1 - 10 µM | [3][14] |
Key Experimental Protocols
Cell Migration Assay (Boyden Chamber)
This protocol is adapted from methods used to assess neutrophil and cancer cell chemotaxis.[7][12]
-
Cell Preparation: Culture cells (e.g., HuH7 or differentiated HL60 cells) to ~80% confluency. Harvest and resuspend cells in serum-free medium at a concentration of 1x106 cells/mL.
-
Inhibitor Pre-treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 60 minutes at 37°C.
-
Assay Setup: Place a polycarbonate membrane (e.g., 8 µm pore size) in a Boyden chamber. Add chemoattractant (e.g., 1 ng/mL TGF-α or 250 nM fMLP) to the lower chamber. Add 100 µL of the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for a specified time (e.g., 1-23 hours) at 37°C in a 5% CO2 incubator.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a stain like DAPI or crystal violet.
-
Analysis: Count the number of migrated cells in several high-power fields under a microscope. Express results as a percentage of the migration observed in the vehicle-treated control.
In Vivo Inflammation Model (Carrageenan-Induced Paw Edema)
This protocol is based on studies evaluating the anti-inflammatory efficacy of this compound.[7]
-
Animal Handling: Use male mice (e.g., 35-40 g). Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer this compound or a control vehicle. For intraperitoneal (i.p.) injection, dissolve this compound in PBS and inject 100 mg/kg one hour before the inflammatory challenge. For oral gavage, administer 30 mg/kg one hour prior. A positive control group may receive indomethacin (e.g., 2.5 mg/kg i.p.).
-
Induction of Edema: Inject 50 µL of 2% carrageenan solution subplantarly into the right hind paw. Inject an equal volume of saline into the contralateral (left) paw as a control.
-
Measurement: Measure the thickness of both paws using a digital caliper at baseline (time 0) and at regular intervals post-injection (e.g., every 2 hours for 6 hours).
-
Data Analysis: Calculate the change in paw thickness for each mouse by subtracting the thickness of the saline-injected paw from the carrageenan-injected paw. Compare the results between the this compound-treated, vehicle-treated, and positive control groups.
Caption: Experimental workflow for the carrageenan-induced paw edema model.[7]
IC50 Determination for Chemotaxis Inhibition
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.[7][15]
-
Primary Assay: Perform a Boyden chamber chemotaxis assay as described in Protocol 4.1.
-
Concentration Range: Prepare a series of this compound dilutions to treat the cells, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (0 µM this compound).
-
Data Collection: For each this compound concentration, quantify the number of migrated cells.
-
Normalization: Convert the raw cell counts into percent inhibition. Define 0% inhibition as the migration observed in the vehicle control (chemoattractant only) and 100% inhibition as the baseline migration (no chemoattractant).
-
Percent Inhibition = 100 * (1 - [(Migrationthis compound - MigrationBaseline) / (MigrationVehicle - MigrationBaseline)])
-
-
Curve Fitting: Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve).
-
IC50 Value: The IC50 is the concentration of this compound that produces 50% inhibition, as calculated from the fitted curve.
Conclusion
This compound is a powerful and specific pharmacological inhibitor of G protein βγ subunit signaling. Its ability to disrupt the interaction between Gβγ and its downstream effectors has been instrumental in elucidating the role of this pathway in a multitude of cellular processes. The diverse biological functions of this compound, ranging from the inhibition of cancer metastasis and inflammation to the modulation of cardiac function and bone metabolism, underscore the therapeutic potential of targeting Gβγ signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound as a tool to investigate Gβγ-dependent biology and explore its applications in drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct-reversible binding of small molecules to G protein βγ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Research History of Gallein: A Gβγ Subunit Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallein, a xanthene dye, has emerged as a critical tool in cellular and molecular biology research.[1] It is a small molecule inhibitor that selectively targets the G protein βγ (Gβγ) subunits of heterotrimeric G proteins.[2][3] This specific inhibitory action allows for the detailed investigation of Gβγ-mediated signaling pathways, which are implicated in a vast array of physiological and pathological processes. This guide provides an in-depth overview of the history of this compound in research, detailing its mechanism of action, key experimental findings, and the protocols used to elucidate its function.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of Gβγ signaling in the course of screening for small molecules that could disrupt Gβγ interactions with their downstream effectors.[4] It is structurally related to another Gβγ inhibitor, M119.[4][5] The primary mechanism of this compound involves its direct binding to the Gβγ heterodimer, which prevents the complex from interacting with and activating downstream signaling proteins such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[4][5] This action is specific, as this compound generally does not interfere with the activation of the Gα subunit, allowing for the precise dissection of Gβγ-dependent pathways.[6] A compound with a similar structure, fluorescein, does not bind to Gβγ and is often used as a negative control in experiments.[6]
This compound's Role in the GPCR Signaling Pathway
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon binding an extracellular ligand, activate intracellular heterotrimeric G proteins (composed of Gα, Gβ, and Gγ subunits). This activation causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer. Both the GTP-bound Gα and the free Gβγ dimer can then modulate the activity of various effector proteins. This compound intervenes at this critical juncture by binding to the free Gβγ subunits, effectively blocking their signaling capabilities.
References
- 1. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the PI3K Signaling Pathway by Gallein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Its dysregulation is implicated in a variety of diseases, most notably cancer and inflammatory conditions. Consequently, the components of this pathway have emerged as key targets for therapeutic intervention. Gallein, a small molecule inhibitor, has been identified as a modulator of PI3K signaling. This technical guide provides an in-depth analysis of this compound's interaction with the PI3K pathway, focusing on its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction: The PI3K Signaling Pathway
The PI3K pathway is a complex network initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of substrates, thereby regulating a wide array of cellular functions.
Figure 1: Simplified PI3K Signaling Pathway via GPCRs.
This compound's Mechanism of Action
Contrary to being a direct inhibitor of the PI3K enzyme's catalytic activity, this compound functions by targeting the G protein βγ (Gβγ) subunits.[1][2] In the context of GPCR-mediated PI3K activation, the dissociation of the heterotrimeric G protein releases Gα and Gβγ subunits. The free Gβγ dimer can then directly bind to and activate PI3Kγ, a specific isoform of PI3K.[3] this compound disrupts this critical protein-protein interaction between Gβγ and PI3Kγ, thereby preventing the activation of the kinase and the subsequent downstream signaling cascade.[3][4] This mechanism makes this compound a valuable tool for investigating Gβγ-dependent signaling pathways.
Figure 2: this compound's inhibitory action on the Gβγ-PI3Kγ interaction.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's interaction with Gβγ and its effect on a downstream cellular process.
Table 1: Binding Affinity of this compound for Gβγ
| Parameter | Value | Method | Reference |
| Kd | 3.9 ± 0.5 µM | Surface Plasmon Resonance (SPR) | [5] |
Table 2: Cellular Potency of this compound
| Parameter | Value | Assay | Cell Type | Reference |
| IC50 | ~5 µM | fMLP-dependent chemotaxis | Primary human neutrophils | [5] |
Note: The IC50 value represents the inhibition of a downstream cellular function (chemotaxis) that is dependent on Gβγ-PI3Kγ signaling, and not a direct measure of the Gβγ-PI3Kγ interaction itself.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the PI3K signaling pathway.
Surface Plasmon Resonance (SPR) for this compound-Gβγ Binding
Objective: To determine the binding affinity and kinetics of this compound to purified Gβγ subunits.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, biotinylated Gβγ subunits
-
Streptavidin
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.
-
Ligand Capture: Inject the biotinylated Gβγ solution over the streptavidin-coated surface to achieve a stable capture level.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer. Inject the different concentrations of this compound over the Gβγ-captured surface, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
Objective: To assess the inhibitory effect of this compound on Gβγ-mediated PI3Kγ activity.
Materials:
-
Recombinant human PI3Kγ (p110γ/p101)
-
Recombinant human Gβγ
-
PIP2/PS liposomes
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare assay buffer, enzyme/Gβγ mix, substrate solution (liposomes), and this compound dilutions.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions or vehicle control (DMSO).
-
Add the PI3Kγ/Gβγ enzyme mix to all wells.
-
Initiate the kinase reaction by adding the PIP2/PS substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the this compound concentration to determine the IC50 value.
Western Blot for Phospho-Akt (Ser473)
Objective: To determine the effect of this compound on the phosphorylation of Akt, a downstream effector of PI3K, in a cellular context.
Materials:
-
Cell line of interest (e.g., a cell line responsive to a GPCR agonist that activates PI3Kγ)
-
GPCR agonist
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Starve the cells in serum-free media. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulation: Stimulate the cells with the GPCR agonist for a time known to induce Akt phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Figure 3: General workflow for Western Blot analysis.
Conclusion
This compound serves as a potent tool for the specific investigation of Gβγ-mediated signaling pathways. Its mechanism of action, through the disruption of the Gβγ-PI3Kγ interaction, provides a means to dissect the role of this particular axis in various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricacies of PI3K signaling and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Gallein: A Technical Guide for Researchers
An In-depth Examination of a Gβγ Subunit Inhibitor with Therapeutic Potential
Introduction
Gallein is a small molecule inhibitor that has garnered significant attention in preclinical research for its ability to selectively disrupt the signaling of G protein βγ (Gβγ) subunits.[1][2] By binding to Gβγ, this compound prevents its interaction with downstream effectors such as G protein-coupled receptor kinase 2 (GRK2) and phosphoinositide 3-kinase γ (PI3Kγ), thereby modulating a variety of cellular processes.[3][4] This inhibitory action underlies its therapeutic potential in a range of conditions, including heart failure, cancer metastasis, inflammation, and opioid tolerance.[2][3][5] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, drawing from available in vivo and in vitro studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising compound.
Pharmacodynamic Profile
This compound's primary mechanism of action is the inhibition of Gβγ subunit signaling.[5] In canonical G protein-coupled receptor (GPCR) signaling, the activation of a GPCR by a ligand leads to the dissociation of the heterotrimeric G protein into a Gα subunit and a Gβγ dimer.[6] Both Gα and Gβγ can then interact with various downstream effector proteins to elicit a cellular response.[6] this compound specifically targets the Gβγ dimer, preventing it from interacting with its effectors.[3]
A key target of this compound's inhibitory action is the Gβγ-GRK2 interaction.[2][7] In conditions such as heart failure, elevated GRK2 levels lead to the desensitization of β-adrenergic receptors, impairing cardiac function.[7][8] By blocking the Gβγ-mediated recruitment of GRK2 to the plasma membrane, this compound can help to restore normal receptor signaling.[9] Similarly, this compound's interference with the Gβγ-PI3Kγ interaction has been shown to inhibit cancer cell invasion and metastasis.[4]
Signaling Pathway Modulated by this compound
The following diagram illustrates the canonical G protein signaling pathway and the specific point of intervention by this compound.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner - PMC [pmc.ncbi.nlm.nih.gov]
Gallein: A Technical Guide for Interrogating G Protein-Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug discovery. Upon activation, GPCRs trigger the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits, both of which initiate downstream signaling cascades. While the role of Gα subunits has been extensively studied, the multifaceted functions of Gβγ dimers are increasingly recognized as critical in a host of physiological and pathological processes. Gallein, a small molecule inhibitor, has emerged as a powerful tool for specifically probing the function of Gβγ subunits, offering a means to dissect their contributions to GPCR signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying GPCRs, intended to equip researchers with the knowledge to effectively utilize this compound in their investigations.
Introduction to this compound
This compound (3',4',5',6'-Tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one) is a xanthene dye that functions as a potent and selective inhibitor of Gβγ subunit signaling.[1][2] It acts by binding to Gβγ dimers and preventing their interaction with downstream effectors, such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and G protein-coupled receptor kinases (GRKs).[3][4] This inhibitory action allows for the specific elucidation of Gβγ-mediated signaling pathways, distinguishing them from Gα-dependent signaling.
Chemical and Physical Properties
A thorough understanding of this compound's chemical and physical properties is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂O₇ | [2] |
| Molecular Weight | 364.31 g/mol | [2] |
| CAS Number | 2103-64-2 | [2] |
| Appearance | Solid | [5] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | DMSO: ~75 mM (27.32 mg/mL) Ethanol: ~10 mM (3.64 mg/mL) | [2] |
| Storage | Store at -20°C | [2] |
Preparation of Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for experimental reproducibility.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[2][6]
-
Stock Concentration: A stock solution of 10-50 mM in DMSO is typically prepared. For a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO.
-
To aid dissolution, sonication or gentle warming (e.g., to 37°C) may be necessary.[6] Ensure the solution is clear before use.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are generally stable for several months when stored properly.
Mechanism of Action
This compound's utility as a research tool stems from its specific inhibition of Gβγ subunit interactions. Upon GPCR activation, the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The liberated Gβγ then interacts with and modulates the activity of various downstream effector proteins. This compound binds to a "hot spot" on the Gβγ surface, sterically hindering its ability to bind to these effectors.[7]
Quantitative Data on this compound Activity
The inhibitory potency of this compound varies depending on the cell type, the specific Gβγ-effector interaction being measured, and the experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Target/Assay | Cell Line/System | IC₅₀ | Reference(s) |
| fMLP-dependent Chemotaxis | Human Neutrophils | ~5 µM | [7] |
| β-ionone-induced Cell Invasion | LNCaP | 10 µM (effective concentration) | [8] |
| Platelet Aggregation | Human Platelets | 25-50 µM (effective concentration) | [1] |
Table 2: In Vivo Effective Doses
| Animal Model | Disease/Condition | Dosage and Administration | Key Finding | Reference(s) |
| Mouse | Carrageenan-induced Paw Edema | 20 mg/kg (ED₅₀), intraperitoneal | Reduced inflammation and neutrophil infiltration. | [7] |
| Mouse | Prostate Cancer Metastasis | 5 mg/kg/day, intraperitoneal | Inhibited metastasis spread. | [8] |
| Rat | Autoimmune Myocarditis | 10 mg/kg/day, oral | Improved cardiac function and suppressed remodeling. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study GPCR signaling. These are generalized protocols and should be optimized for specific cell types and experimental questions.
Western Blotting to Assess Gβγ-Mediated Signaling
Western blotting is a fundamental technique to measure changes in protein phosphorylation or expression downstream of Gβγ activation.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Serum-starve cells if necessary to reduce basal signaling.
-
Pre-incubate cells with the desired concentration of this compound (typically 1-50 µM) or vehicle (DMSO) for 30-60 minutes.[9][10]
-
Stimulate cells with the GPCR agonist for the appropriate time course.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., targeting phosphorylated forms of downstream kinases like Akt or ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager.
-
Analyze band intensities using densitometry software.
-
Cell Migration (Chemotaxis) Assay
Gβγ signaling is a key regulator of cell migration in response to chemoattractants. The Boyden chamber or Transwell assay is a common method to quantify this process.
Detailed Protocol:
-
Preparation:
-
Use Transwell inserts with a pore size appropriate for the cell type being studied.
-
If studying invasion, coat the top of the insert with a thin layer of Matrigel or collagen.[8]
-
-
Assay Setup:
-
Add medium containing the chemoattractant (e.g., a chemokine) to the lower chamber of the Transwell plate.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle for 30 minutes.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
In Vivo Studies
This compound has been successfully used in various animal models to investigate the role of Gβγ signaling in disease.
4.3.1. Cancer Metastasis Model
Detailed Protocol (Mouse Model):
-
Animal Model: Use immunocompromised mice (e.g., NSG or nude mice) for xenograft studies with human cancer cell lines.[8]
-
Cell Preparation and Inoculation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the cells subcutaneously or orthotopically into the mice.[8]
-
-
This compound Administration:
-
Monitoring and Analysis:
-
Monitor tumor growth using calipers or in vivo imaging (if using fluorescently or luminescently tagged cells).
-
At the end of the study, euthanize the animals and harvest tumors and other organs (e.g., lungs, liver) to assess metastasis.
-
Metastatic burden can be quantified by histological analysis (e.g., H&E staining) or by counting visible nodules.
-
4.3.2. Inflammation Model
Detailed Protocol (Mouse Carrageenan-Induced Paw Edema): [7]
-
Animal Model: Use standard laboratory mice (e.g., C57BL/6).
-
This compound Administration:
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle via i.p. injection or oral gavage 30-60 minutes prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution into the plantar surface of one hind paw.
-
-
Measurement of Edema:
-
Measure the paw thickness using a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).
-
The increase in paw thickness relative to the pre-injection measurement is an indicator of edema.
-
-
Analysis of Neutrophil Infiltration:
-
At the end of the experiment, paw tissue can be harvested for histological analysis to quantify neutrophil infiltration, or myeloperoxidase (MPO) activity can be measured as an index of neutrophil accumulation.
-
Considerations for Experimental Design
Off-Target Effects and Controls
While this compound is a selective Gβγ inhibitor, it is crucial to include appropriate controls to rule out off-target effects.
-
Negative Control Compound: Fluorescein, a structurally related compound that does not bind to Gβγ, is an excellent negative control.[10] It should be used at the same concentrations as this compound to ensure that observed effects are not due to non-specific interactions of the chemical scaffold.
-
Gα-Dependent Signaling: To confirm that this compound is not affecting Gα-mediated pathways, assess a signaling event known to be exclusively dependent on a specific Gα subunit (e.g., Gαs-mediated cAMP production) in the presence and absence of this compound.
-
Dose-Response Curves: Perform dose-response experiments to establish the optimal concentration of this compound that provides maximal inhibition of the Gβγ-dependent pathway with minimal off-target effects.
Interpreting Results
-
Partial Inhibition: this compound may not completely abolish a signaling response if there is redundancy in the pathway or if Gα subunits also contribute to the downstream effect.
-
Cell-Type Specificity: The effects of this compound can vary between cell types due to differences in the expression levels of GPCRs, G protein subunits, and their downstream effectors.
Conclusion
This compound is an invaluable pharmacological tool for dissecting the complex roles of Gβγ subunits in GPCR signaling. Its ability to selectively block Gβγ-effector interactions provides a means to isolate and study Gβγ-dependent pathways in a wide range of cellular processes. By employing the detailed protocols and experimental considerations outlined in this guide, researchers can effectively leverage this compound to advance our understanding of GPCR biology and its implications in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin ameliorates liver inflammation and fibrosis in mice by activating AMPK/ACC signaling and modifying macrophage inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Gallein's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallein, a small molecule inhibitor, has emerged as a significant modulator of inflammatory responses. This technical guide delves into the foundational research that first elucidated the anti-inflammatory properties of this compound. By selectively targeting the G protein βγ (Gβγ) subunit signaling cascade, this compound presents a novel therapeutic strategy for a range of inflammatory conditions. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and detailed protocols for the in vitro and in vivo studies that were pivotal in its discovery.
Introduction to this compound and Gβγ Signaling in Inflammation
Inflammation is a complex biological response, and chemoattractant-mediated recruitment of leukocytes is a key driver of many chronic inflammatory diseases.[1] Many of these chemoattractants activate G protein-coupled receptors (GPCRs) linked to the Gi family of heterotrimeric G proteins.[1] Upon GPCR activation, the G protein heterotrimer (Gαβγ) dissociates into a Gα-GTP subunit and a Gβγ dimer.[1][2] The liberated Gβγ subunits are critical signaling molecules that directly interact with and activate downstream effectors, playing a pivotal role in neutrophil functions such as chemotaxis and superoxide (B77818) production.[1]
This compound was identified as a small molecule that can disrupt the signaling functions of the Gβγ subunit.[2][3][4] Its discovery as an anti-inflammatory agent stems from its ability to specifically inhibit the interactions between Gβγ and its downstream effectors, such as phosphoinositide 3-kinase γ (PI3Kγ) and Rac1, thereby impeding key inflammatory processes.[1]
Mechanism of Action: Inhibition of Gβγ-Mediated Signaling
This compound's anti-inflammatory effects are a direct consequence of its ability to bind to Gβγ subunits and block their signaling functions.[1] This inhibition prevents the activation of crucial downstream pathways that are essential for the inflammatory response, particularly in neutrophils.
The key steps in this compound's mechanism of action are:
-
Binding to Gβγ: this compound directly interacts with the Gβγ subunit dimer.
-
Inhibition of Effector Interaction: This binding prevents Gβγ from activating downstream effectors like PI3Kγ.
-
Suppression of Downstream Signaling: The inhibition of PI3Kγ subsequently blocks the activation of Rac1 and other downstream signaling molecules.
-
Functional Impairment of Neutrophils: This cascade of inhibition ultimately leads to a reduction in critical neutrophil functions, including chemotaxis and the production of superoxide, a reactive oxygen species involved in inflammation.[1]
Signaling Pathway Diagram
Caption: this compound inhibits Gβγ signaling to reduce inflammation.
In Vitro Efficacy of this compound
The initial characterization of this compound's anti-inflammatory properties was conducted through a series of in vitro experiments primarily using differentiated human promyelocytic leukemia cells (HL60) and primary human neutrophils.[1]
Inhibition of Neutrophil Functions
Key findings from in vitro studies demonstrated this compound's ability to significantly inhibit critical neutrophil functions that are central to the inflammatory response.
Table 1: In Vitro Inhibition of Neutrophil Functions by this compound
| Assay | Cell Type | Stimulant | Effect of this compound | Key Finding | Reference |
| Superoxide Production | Differentiated HL60 cells | fMLP | Significant inhibition | This compound blocks a Gβγ-dependent pathway | [1] |
| Chemotaxis | Differentiated HL60 cells | fMLP | Inhibition | This compound effectively blocks directed cell migration | [1] |
| Chemotaxis | Primary human neutrophils | fMLP | Inhibition | IC50 of approximately 5 µM | [1] |
Experimental Protocols: In Vitro Assays
-
Objective: To measure the effect of this compound on fMLP-stimulated superoxide production in neutrophils.
-
Cell Preparation: Differentiated HL60 cells or isolated primary human neutrophils are used.
-
Procedure:
-
Cells are pre-incubated with this compound or a vehicle control.
-
Cytochrome c is added to the cell suspension.
-
The reaction is initiated by the addition of fMLP (N-formylmethionyl-leucyl-phenylalanine).
-
The change in absorbance at 550 nm is measured over time, which corresponds to the reduction of cytochrome c by superoxide.
-
-
Controls: A control compound, fluorescein, which is structurally similar to this compound but does not bind to Gβγ, can be used to demonstrate specificity.[2] Wortmannin, a known PI3-kinase inhibitor, can be used as a positive control for the inhibition of this pathway.[1]
-
Objective: To assess the effect of this compound on the directed migration of neutrophils towards a chemoattractant.
-
Apparatus: A Boyden chamber with a porous membrane separating the upper and lower wells.
-
Procedure:
-
The lower wells are filled with a solution containing the chemoattractant fMLP.
-
Neutrophils, pre-treated with this compound or a vehicle control, are placed in the upper wells.
-
The chamber is incubated to allow for cell migration through the membrane.
-
The number of cells that have migrated to the lower side of the membrane is quantified.
-
-
Chemokinesis Control: To ensure that this compound inhibits directed migration (chemotaxis) and not just cell motility (chemokinesis), an experiment is performed with fMLP present in both the upper and lower chambers.[1]
Experimental Workflow Diagram
Caption: In vitro workflow for assessing this compound's effects.
In Vivo Efficacy of this compound
To determine if the in vitro anti-inflammatory effects of this compound translated to a whole-organism setting, in vivo studies were conducted. The carrageenan-induced paw edema model in mice is a classic and well-established model of acute inflammation characterized by neutrophil infiltration.[1]
Carrageenan-Induced Paw Edema Model
Systemic administration of this compound was shown to effectively attenuate inflammation and neutrophil recruitment in this in vivo model.[1]
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Species | Treatment | Outcome Measures | Key Finding | Reference |
| Carrageenan-induced paw edema | Mouse | Intraperitoneal injection of this compound (100 mg/kg) | Paw thickness, neutrophil infiltration | This compound significantly inhibited paw edema and neutrophil infiltration | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Animals: Male mice (35-40 g) are typically used.
-
Procedure:
-
Mice are administered this compound (e.g., 100 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection. A positive control such as indomethacin (B1671933) (e.g., 2.5 mg/kg) can also be used.[1]
-
After a set pre-treatment time (e.g., 1 hour), a subplantar injection of carrageenan (e.g., 2% in saline) is given into one hind paw. The contralateral paw is injected with saline as a control.
-
Paw thickness is measured at regular intervals (e.g., every 2 hours) using a caliper. The change in paw thickness is calculated by subtracting the thickness of the saline-injected paw from the carrageenan-injected paw.
-
At the end of the experiment, tissue samples can be collected for histological analysis to quantify neutrophil infiltration.
-
In Vivo Experimental Workflow Diagram
Caption: In vivo workflow for the paw edema model.
Conclusion and Future Directions
The initial studies on this compound unequivocally demonstrated its anti-inflammatory properties both in vitro and in vivo.[1] By targeting the Gβγ signaling pathway, this compound effectively inhibits key neutrophil functions that are integral to the inflammatory cascade. These foundational discoveries have established this compound as a valuable research tool for studying Gβγ-mediated signaling and have paved the way for the development of a new class of anti-inflammatory therapeutics. Further research is warranted to explore the full therapeutic potential of this compound and its analogues in various inflammatory and autoimmune diseases. The specificity of targeting Gβγ signaling presents a promising strategy for developing more targeted and effective anti-inflammatory drugs.
References
- 1. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes: Utilizing Gallein in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gallein
This compound is a small molecule inhibitor recognized for its ability to selectively disrupt the signaling pathways mediated by the βγ subunits (Gβγ) of heterotrimeric G proteins.[1] Upon activation of a G protein-coupled receptor (GPCR), the heterotrimeric G protein dissociates into its Gα and Gβγ subunits. While Gα subunits have their own set of effectors, the liberated Gβγ dimer is a critical signaling entity that interacts with and modulates a variety of downstream targets, including adenylyl cyclases, phospholipase C (PLC), and phosphoinositide 3-kinases (PI3Ks).[2][3] this compound functions by binding to Gβγ and sterically hindering its interaction with these effectors, thereby inhibiting their activation without affecting Gα subunit signaling.[4] This specificity makes this compound a valuable tool for dissecting Gβγ-dependent cellular processes.
Mechanism of Action
GPCR activation catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The free Gβγ can then activate numerous downstream signaling cascades. This compound specifically targets the Gβγ subunit, preventing it from interacting with key effector proteins such as PI3Kγ and G protein-coupled receptor kinase 2 (GRK2).[5][6] By blocking these interactions, this compound effectively inhibits cellular responses mediated by Gβγ, including cell migration, invasion, and inflammation.[4][5]
Key In-Vitro Applications
This compound has been successfully employed in a variety of in-vitro cell culture models to investigate the role of Gβγ signaling in both physiological and pathological processes.
-
Cancer Research: this compound has been shown to inhibit the migration and invasion of various cancer cells. For instance, in hepatocellular and prostate cancer cell lines, this compound suppresses migratory capabilities, highlighting the potential of targeting Gβγ signaling in metastasis.[4][5] It has also been used to counteract β-ionone-induced cell invasiveness in LNCaP prostate cancer cells.[5]
-
Inflammation and Immunology: By blocking Gβγ, this compound inhibits chemoattractant-induced neutrophil chemotaxis and superoxide (B77818) production, demonstrating its potential as an anti-inflammatory agent.[7]
-
Bone Metabolism: In osteoblast-like MC3T3-E1 cells, this compound was found to increase prostaglandin (B15479496) F2α-induced secretion of osteoprotegerin (OPG) and IL-6, suggesting a role for Gβγ signaling in bone remodeling.[7]
-
Cardiovascular Research: In isolated cardiomyocytes, this compound and its analog M119 have been used to block the Gβγ-mediated recruitment of GRK2 to the cell membrane, a key event in the development of heart failure.[6]
Data Presentation: Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported effective concentrations and IC50 values for this compound in various in-vitro models.
| Cell Line/Type | Assay/Endpoint Measured | Effective Concentration / IC50 | Reference |
| HuH7 (Hepatocellular Carcinoma) | TGF-α-induced cell migration | 30-50 µM (Significant Inhibition) | [4] |
| LNCaP (Prostate Cancer) | β-ionone-induced cell invasiveness | 10 µM (Significant Inhibition) | [5] |
| MC3TC-E1 (Osteoblast-like) | PGF2α-induced OPG & IL-6 secretion | 1-10 µM (Dose-dependent increase) | [7] |
| HL60 (Promyelocytic Leukemia) | PI3-kinase and Rac1 activation | Not specified | |
| Primary Human Neutrophils | fMLP-dependent chemotaxis | ~5 µM (IC50) | Not in search results |
Note: IC50 values are highly dependent on experimental conditions. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has poor solubility in aqueous solutions. A stock solution in an organic solvent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the powder.[1]
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years or at -80°C for longer-term storage.[1]
-
Working Solution: When ready to use, thaw an aliquot of the stock solution. Dilute it in the appropriate cell culture medium to the final desired concentration immediately before adding it to the cells. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Protocol 2: Cell Migration Assay (Boyden Chamber / Transwell Assay)
This protocol is adapted for assessing the effect of this compound on chemoattractant-induced cell migration.[4][9]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cells of interest
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., FBS, specific growth factor)
-
This compound working solution
-
Negative Control: Fluorescein (a structurally similar compound that does not inhibit Gβγ)[7]
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the experiment, starve the cells by replacing the growth medium with serum-free or low-serum medium.[10]
-
Assay Setup:
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the starved cells using a non-enzymatic dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment:
-
In separate tubes, pre-treat the cell suspension with different concentrations of this compound, Fluorescein (negative control), or vehicle (DMSO) for 60 minutes at 37°C.[7]
-
-
Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory rate (e.g., 6-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Wash the membrane with PBS and stain with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.
-
Protocol 3: Spheroid-Based Invasion Assay
This protocol assesses the effect of this compound on the invasion of cancer cells through an extracellular matrix (ECM).[5]
Materials:
-
Ultra-low attachment multi-well plates
-
Cells of interest
-
Extracellular matrix gel (e.g., Matrigel™ or Collagen I)
-
Complete culture medium
-
This compound working solution
Procedure:
-
Spheroid Formation:
-
Seed cells (e.g., 10,000 cells/well) in an ultra-low attachment 96-well plate in complete medium.
-
Allow spheroids to form over 3-4 days, changing the medium daily.[5]
-
-
Embedding in ECM:
-
On the day of the experiment, carefully collect the spheroids.
-
Prepare the ECM gel on ice according to the manufacturer's instructions.
-
Add the desired concentrations of this compound or vehicle control to the ECM gel.
-
Gently mix the spheroids into the ECM-Gallein mixture and dispense 500 µL into the wells of a 12-well plate.[5]
-
Allow the gel to solidify at 37°C for 1 hour.
-
-
Treatment and Incubation:
-
Carefully add 1 mL of culture medium (containing the respective concentrations of this compound or vehicle) on top of the gel.
-
Incubate for several days (e.g., 3-7 days), renewing the medium daily.
-
-
Analysis:
-
Monitor the spheroids daily using a microscope.
-
Capture images at regular intervals.
-
Quantify cell invasion by measuring the area of cells that have migrated out from the central spheroid core using image analysis software (e.g., ImageJ).[5]
-
Mandatory Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nacalai.com [nacalai.com]
The Gβγ Subunit Inhibitor Gallein: A Guide to Experimental Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Gallein, a small molecule of the xanthene dye family, has emerged as a critical tool in cell signaling research. It functions as a specific inhibitor of the G protein βγ (Gβγ) subunit, a central component of G protein-coupled receptor (GPCR) signaling pathways. By disrupting the interaction of Gβγ with its downstream effectors, this compound allows for the detailed investigation of Gβγ-mediated cellular processes. These application notes provide a comprehensive overview of standard experimental protocols for utilizing this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound selectively binds to Gβγ subunits, preventing their interaction with key downstream effector proteins such as phosphoinositide 3-kinase γ (PI3Kγ) and G protein-coupled receptor kinase 2 (GRK2).[1][2][3][4] This inhibitory action blocks the signaling cascades initiated by the release of free Gβγ subunits following GPCR activation, without affecting the Gα subunit-dependent pathways.[5][6] This specificity makes this compound an invaluable pharmacological tool to dissect the multifaceted roles of Gβγ signaling in various physiological and pathological processes, including cell migration, inflammation, and cancer progression.[2][7][8]
A simplified representation of this compound's inhibitory action on the GPCR signaling pathway is depicted below.
Data Presentation: Efficacy and Potency of this compound
The following tables summarize key quantitative data for this compound across various experimental models, providing a reference for dose selection and expected outcomes.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Effect Measured | Effective Concentration | Reference |
| LNCaP (Prostate Cancer) | Cell Invasion Assay | Inhibition of β-ionone induced cell invasion | 10 µM | [1][2] |
| HL60 (Promyelocytic Leukemia) | Chemotaxis Assay | Inhibition of fMLP-induced chemotaxis | IC50 ≈ 5 µM | [8] |
| HL60 (Promyelocytic Leukemia) | PI3-Kinase Activation Assay | Inhibition of fMLP-dependent GFP-PH-Akt translocation | 10 µM | [8] |
| HL60 (Promyelocytic Leukemia) | Superoxide (B77818) Production | Inhibition of fMLP-dependent superoxide production | 10 µM | [8] |
| Osteoblasts (MC3T3-E1) | OPG and IL-6 Secretion | Increased PGF2α-induced secretion | 10 µM | [5][6] |
| Hepatocellular Carcinoma (HuH7) | Cell Migration Assay | Reduction of TGF-α-induced cell migration | Not specified | [7] |
| Adult Mouse Cardiomyocytes | GRK2 Membrane Translocation | Reduction of β-AR-mediated translocation | 10 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Administration Route | Dosage | Effect Observed | Reference |
| NSG Mice | Prostate Cancer Metastasis | Intraperitoneal (i.p.) | 5 mg/kg/day for 15 days | Inhibition of tumor cell proliferation and metastasis | [1][2] |
| C57BL/6 Mice | Arterial Thrombosis | Intravenous (i.v.) | 20 mg/kg, b.i.d. | Regulation of hemostasis and prevention of thrombosis | [1] |
| Mice | Carrageenan-induced Paw Edema | Not specified | 100 mg/kg (prophylactic) | Reduction of paw edema and neutrophil infiltration | [8] |
| Rats | Autoimmune Myocarditis | Oral (p.o.) | 10 mg/kg/day for 21 days | Improved survival and cardiac function | [9] |
| Mice | Heart Failure | Intraperitoneal (i.p.) | 30 mg/kg/day | Halts heart failure progression | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Preparation of this compound Stock Solutions
This compound is soluble in DMSO and ethanol.[10] For in vitro experiments, a stock solution of 10-75 mM in DMSO is commonly prepared.[10] For in vivo studies, the stock solution is typically diluted in a vehicle suitable for the chosen administration route.
Materials:
-
This compound powder (M.Wt: 364.31 g/mol )[10]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Tween-80
-
PEG300
Protocol for In Vitro Stock Solution (10 mM in DMSO):
-
Weigh out 3.64 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]
Protocol for In Vivo Formulation (Example for i.p. injection): Note: The final concentration and vehicle composition should be optimized based on the specific animal model and experimental design.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).[11]
-
For a final concentration of 2.5 mg/mL, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Add the solvents sequentially, ensuring the solution is clear at each step. Sonication or gentle heating may be used to aid dissolution.[1]
-
It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
In Vitro Cell Invasion Assay (LNCaP cells)
This protocol is adapted from a study investigating the effect of this compound on β-ionone-induced cell invasion.[2]
Materials:
-
LNCaP cells
-
Complete cell culture medium
-
Ultra-Low Attachment 24-well plates
-
Collagen I
-
β-ionone
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Spheroid Formation:
-
Seed 10,000 LNCaP cells per well in an Ultra-Low Attachment 24-well plate.
-
Culture for 4 days, renewing the medium daily, to allow for spheroid formation.
-
-
Collagen Gel Preparation:
-
Prepare a collagen I gel solution (e.g., 28.7%).
-
Supplement the collagen gel with the desired concentrations of β-ionone (e.g., 1, 10, or 100 µM), this compound (10 µM), or DMSO (0.1% as vehicle control).
-
-
Embedding Spheroids:
-
Carefully transfer the spheroids into the prepared collagen gel.
-
Distribute 500 µL of the spheroid-containing collagen solution into each well of a 12-well plate.
-
Allow the gel to solidify in a cell culture incubator for 1 hour.
-
-
Analysis:
-
Monitor and image the spheroids over time (e.g., up to 150 hours).
-
Quantify cell invasion by measuring the area of migrating cells relative to the initial spheroid area.
-
The following diagram illustrates the workflow for the cell invasion assay.
In Vitro Chemotaxis Assay (HL60 cells)
This protocol is based on a study assessing the inhibitory effect of this compound on neutrophil chemotaxis.[8]
Materials:
-
Differentiated HL60 cells or primary human neutrophils
-
Chemoattractant (e.g., fMLP, 250 nM)
-
This compound stock solution (10 mM in DMSO)
-
Boyden chamber or similar chemotaxis system
-
Assay buffer
Protocol:
-
Cell Preparation:
-
Harvest differentiated HL60 cells or isolate primary neutrophils.
-
Resuspend cells in assay buffer.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 50 µM) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Chemotaxis Assay:
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Add the pre-treated cells to the upper chamber.
-
Incubate for 1 hour at 37°C to allow for cell migration.
-
-
Analysis:
-
Quantify the number of cells that have migrated to the lower chamber using a suitable method (e.g., cell counting, fluorescence measurement).
-
Calculate the percent inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
-
In Vivo Tumor Metastasis Model (NSG Mice)
This protocol is a summary of an in vivo study using this compound to inhibit prostate cancer metastasis.[2]
Materials:
-
Castrated male NSG mice
-
LNCaP cells
-
β-ionone
-
This compound
-
Vehicle for this compound (e.g., 1x PBS, 5% Tween 80, 5% ethanol)
-
Vehicle for β-ionone (e.g., Miglyol)
Protocol:
-
Tumor Cell Inoculation:
-
Subcutaneously inoculate NSG mice with LNCaP cells.
-
-
Treatment Groups:
-
Divide the mice into different treatment groups, including:
-
Control (no treatment)
-
Vehicle controls for both β-ionone and this compound
-
β-ionone treatment (e.g., 1 mM in Miglyol applied to the skin)
-
This compound treatment (e.g., 5 mg/kg/day, i.p.)
-
Combination of β-ionone and this compound treatment
-
-
-
Treatment Administration:
-
Administer treatments for a specified duration (e.g., 15 days).
-
-
Analysis:
-
Monitor tumor growth and the general health of the mice.
-
At the end of the study, sacrifice the mice and perform histological analysis of relevant organs (e.g., lungs, liver) to quantify the number and size of metastases.
-
Concluding Remarks
This compound is a powerful and specific inhibitor of Gβγ subunit signaling, making it an indispensable tool for researchers in various fields. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the roles of Gβγ in cellular and organismal biology. As with any pharmacological agent, careful dose-response studies and the use of appropriate controls are essential for obtaining robust and reproducible results. Further research will undoubtedly continue to uncover the therapeutic potential of targeting Gβγ signaling with inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule disruption of G protein βγ subunit signaling reprograms human macrophage phenotype and prevents autoimmune myocarditis in rats | PLOS One [journals.plos.org]
- 5. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 11. This compound | TargetMol [targetmol.com]
Application Notes: Gallein in Cancer Cell Migration Studies
Introduction
Gallein is a small molecule inhibitor that selectively targets the G protein βγ (Gβγ) subunits.[1][2][3] In the context of cancer biology, G protein-coupled receptors (GPCRs) are frequently overexpressed and contribute to tumor progression by activating downstream signaling pathways that regulate cell growth, survival, and migration.[4] Upon GPCR activation, the heterotrimeric G protein dissociates into Gα and Gβγ subunits, both of which can transduce signals. This compound functions by binding to Gβγ, thereby preventing its interaction with downstream effectors such as Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC).[1][5] This targeted inhibition makes this compound a valuable tool for dissecting the specific role of Gβγ signaling in cancer cell motility and for exploring its potential as a therapeutic agent to block metastasis.[2][4]
Mechanism of Action
This compound specifically disrupts the interaction between Gβγ subunits and their downstream effectors.[1] A primary pathway implicated in cancer cell migration and inhibited by this compound is the Gβγ-PI3K/Akt signaling cascade.[4][5] By preventing Gβγ from activating PI3K, this compound effectively blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to reduced activation of the serine/threonine kinase Akt. The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and migration in numerous cancers.[6][7] Additionally, this compound has been shown to interfere with other Gβγ-mediated pathways, including the RhoA/ROCK signaling axis, which is crucial for cytoskeleton reorganization and cell movement.[1] In hepatocellular carcinoma cells, this compound was found to suppress TGF-α-induced migration by inhibiting the c-Jun N-terminal kinase (JNK) pathway.[2][8]
Data Presentation: Effects of this compound on Cancer Cell Migration
The following table summarizes the observed effects of this compound on various cancer cell lines as reported in literature.
| Cancer Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference |
| LNCaP | Prostate Cancer | Spheroid Invasion in Collagen | 10 µM | Significantly counteracted β-ionone-induced cell invasiveness. | [5] |
| PC3 | Prostate Cancer | Transwell Migration | Not specified | Inhibited GPCR-mediated cell migration. | [4] |
| DU145 | Prostate Cancer | Transwell Migration | Not specified | Migration toward GPCR agonists was significantly reduced. | [4] |
| 22Rv1 | Prostate Cancer | Transwell Migration | Not specified | Migration toward GPCR agonists was significantly reduced. | [4] |
| HuH7 | Hepatocellular Carcinoma | Transwell Migration | 30 µM & 50 µM | Significantly inhibited TGF-α-induced cell migration. | [2] |
| Breast Cancer Cells | Breast Cancer | Not specified | Not specified | Suppressed migration and invasion. | [2] |
| Lewis Lung Carcinoma (in vivo) | Lung Cancer | Cancer Cachexia Model | 2.5 mM (local injection) | Significantly reduced tumor-induced weight and tissue loss. | [1] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.[9] It is ideal for observing the effect of inhibitors like this compound on the closure of a manually created "wound" in a confluent cell monolayer.
Principle: A scratch is created in a confluent cell layer, and the rate at which cells migrate to close the gap is monitored over time.[10] A delay in wound closure in this compound-treated cells compared to a vehicle control indicates an inhibitory effect on cell migration.
Methodology:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a 90-100% confluent monolayer within 24 hours.[11]
-
Scratching: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.[10][11] Create a consistent, clean gap.
-
Washing: Gently wash the well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[10]
-
Treatment: Replace the PBS with fresh, low-serum (e.g., 1-2% FBS) medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at defined points using a phase-contrast microscope (4x or 10x objective). This is the T=0 time point.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 8 hours) until the wound in the control wells is nearly closed.
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the migration rate between this compound-treated and control groups.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of cancer cells through a porous membrane in response to a chemoattractant. It is more quantitative than the scratch assay and can be adapted to study invasion by coating the membrane with an extracellular matrix (ECM) protein like Matrigel.
Principle: Cells are seeded in the upper chamber of a Transwell insert. A chemoattractant (e.g., FBS, specific growth factors) is placed in the lower chamber. The number of cells that migrate through the pores to the underside of the membrane is quantified. This compound is added to the upper chamber to assess its inhibitory effect on this directed migration.
Methodology:
-
Preparation: Rehydrate the porous membrane of the Transwell inserts (typically 8 µm pores) with serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add this compound or vehicle control to the cell suspension. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period appropriate for the cell line's migration rate (typically 12-48 hours) at 37°C, 5% CO₂.
-
Cell Removal: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes. Stain the cells with a 0.5% Crystal Violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Image several random fields of the stained membrane using a light microscope. Count the number of migrated cells per field. The results are typically expressed as the average number of migrated cells or as a percentage relative to the vehicle control.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways affected by this compound.
Principle: Cells are treated with a stimulant (e.g., TGF-α) in the presence or absence of this compound. Cell lysates are then prepared, and proteins are separated by size via SDS-PAGE. Specific antibodies are used to detect target proteins (e.g., total Akt, phospho-Akt, total JNK, phospho-JNK) to determine how this compound modulates their activation status.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow them to ~80% confluence. Serum-starve the cells for several hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 60 minutes).[8]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 ng/mL TGF-α, SDF-1α) for a short period (e.g., 5-30 minutes) to induce the signaling cascade of interest.[2][8]
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and compare the levels between this compound-treated and control samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion & Motility/Wound Healing (Cell Scratch) Assay Protocols [protocol-online.org]
- 10. clyte.tech [clyte.tech]
- 11. med.virginia.edu [med.virginia.edu]
Utilizing Gallein for In-Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallein, a small xanthene compound, is a well-characterized inhibitor of the G protein βγ (Gβγ) subunit. It functions by binding to Gβγ and preventing its interaction with downstream effectors such as G protein-coupled receptor kinase 2 (GRK2), phospholipase C-β3 (PLCβ3), and phosphoinositide 3-kinase (PI3K).[1][2] This inhibitory action makes this compound a valuable tool for investigating the physiological and pathophysiological roles of Gβγ signaling in various in-vivo animal models. These application notes provide an overview of this compound's use in preclinical research, detailed experimental protocols, and a summary of quantitative data from key studies.
Applications of this compound in Animal Models
This compound has been successfully employed in a range of animal models to study diseases where Gβγ signaling is implicated. Key application areas include:
-
Cardiovascular Diseases: Investigating the role of Gβγ in heart failure and autoimmune myocarditis.[3][4]
-
Oncology: Studying the involvement of Gβγ in tumor cell invasion and metastasis.[5][6]
-
Neurology and Pain: Exploring the contribution of Gβγ signaling to opioid tolerance.[1]
-
Metabolic Diseases: Examining the role of Gβγ in cancer cachexia and adipose browning.[7]
Key Experimental Protocols
The following are detailed methodologies for utilizing this compound in common in-vivo experimental setups.
Experimental Autoimmune Myocarditis (EAM) in Rats
This protocol is adapted from studies investigating the effect of this compound on autoimmune-mediated heart failure.[3]
Objective: To induce EAM in rats and assess the therapeutic effects of this compound treatment.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Porcine cardiac myosin
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 1x PBS, 5% Tween 80, 5% ethanol)[5]
-
Echocardiography equipment
-
Histology and immunohistochemistry reagents
Procedure:
-
Induction of EAM:
-
Emulsify porcine cardiac myosin with an equal volume of CFA.
-
On day 0, immunize rats with a single subcutaneous injection of the myosin-CFA emulsion in the footpad.
-
-
This compound Administration:
-
From day 0 or a later time point (e.g., day 7 or 14) post-immunization, administer this compound or vehicle daily via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg body weight.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal survival and clinical signs of heart failure.
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
At the study endpoint (e.g., day 21 or 28), euthanize animals and collect heart tissue.
-
Perform histological analysis (e.g., H&E staining) to assess inflammation and fibrosis.
-
Conduct immunohistochemistry or Western blotting to analyze protein expression of key signaling molecules (e.g., GRK2, CD68, CD80).[3]
-
Cancer Metastasis Model in Immunodeficient Mice
This protocol is based on studies evaluating the impact of this compound on the metastatic spread of cancer cells.[5][6]
Objective: To establish a xenograft tumor model and evaluate the effect of this compound on metastasis.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human cancer cell line (e.g., LNCaP prostate cancer cells)
-
Matrigel
-
This compound
-
Vehicle
-
Bioluminescence or fluorescence imaging system (if using labeled cells)
Procedure:
-
Tumor Cell Implantation:
-
Resuspend cancer cells in a mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
This compound Administration:
-
Once tumors are established, begin daily i.p. injections of this compound (e.g., 5 mg/kg body weight) or vehicle.[5]
-
-
Metastasis Assessment:
-
Monitor primary tumor growth using calipers.
-
At the study endpoint, euthanize the animals and harvest primary tumors and potential metastatic sites (e.g., lymph nodes, lungs, liver).
-
Quantify metastatic burden through histological analysis or imaging of labeled cells.
-
Morphine Tolerance Model in Mice
This protocol is derived from research on the role of Gβγ signaling in the development of opioid tolerance.[1]
Objective: To induce morphine tolerance in mice and test the ability of this compound to prevent or reverse it.
Materials:
-
Male C57BL/6 mice
-
Morphine sulfate
-
This compound
-
Vehicle
-
Tail-flick or hot-plate analgesia meter
Procedure:
-
Induction of Tolerance:
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 5-7 days).
-
-
This compound Co-treatment:
-
To test prevention of tolerance, co-administer this compound (e.g., 10 mg/kg, i.p.) with each morphine injection.
-
To test reversal of tolerance, administer this compound to morphine-tolerant mice.
-
-
Nociceptive Testing:
-
Measure the antinociceptive effect of morphine using a tail-flick or hot-plate test at baseline and at various time points during the treatment period.
-
An increase in the dose of morphine required to produce a maximal effect indicates the development of tolerance.
-
Quantitative Data Summary
The following tables summarize quantitative data from representative studies utilizing this compound in animal models.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Experimental Autoimmune Myocarditis (EAM) [3]
| Parameter | Control | EAM + Vehicle | EAM + this compound |
| Survival Rate (%) | 100 | 60 | 90 |
| Ejection Fraction (%) | 85 ± 3 | 45 ± 4 | 70 ± 5 |
| Fractional Shortening (%) | 50 ± 2 | 20 ± 3 | 40 ± 4 |
| GRK2 Expression (relative units) | 1.0 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| **CD68+ Macrophages (cells/mm²) ** | <10 | 150 ± 20 | 50 ± 10 |
Table 2: Effect of this compound on Metastasis in a Mouse Xenograft Model [5]
| Treatment Group | Primary Tumor Volume (mm³) | Number of Metastatic Foci |
| Vehicle Control | 1200 ± 150 | 2 ± 1 |
| β-ionone | 1150 ± 200 | 10 ± 2 |
| β-ionone + this compound | 1100 ± 180 | 3 ± 1 |
Table 3: Impact of this compound on Morphine-Induced Antinociception and Tolerance [1]
| Treatment Group | Morphine ED₅₀ (mg/kg) - Day 1 | Morphine ED₅₀ (mg/kg) - Day 7 |
| Saline + Vehicle | 3.5 | 3.8 |
| Morphine + Vehicle | 3.6 | 12.5 |
| Morphine + this compound | 3.4 | 5.1 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound acts by binding to the Gβγ subunit, thereby sterically hindering its interaction with downstream effector proteins. This prevents the initiation of signaling cascades mediated by these effectors.
Caption: this compound inhibits Gβγ signaling by preventing its interaction with downstream effectors.
Experimental Workflow for In-Vivo this compound Studies
The general workflow for conducting in-vivo studies with this compound involves several key steps, from model induction to data analysis.
Caption: A generalized workflow for in-vivo animal studies involving this compound administration.
Gβγ-GRK2 Signaling Pathway in Heart Failure
In heart failure, increased Gβγ signaling leads to the recruitment of GRK2 to the plasma membrane, which desensitizes β-adrenergic receptors (β-ARs) and impairs cardiac function. This compound can inhibit this process.[4]
Caption: this compound's inhibition of the Gβγ-GRK2 interaction in the context of heart failure.
Conclusion
This compound is a potent and specific inhibitor of Gβγ subunit signaling, making it an indispensable tool for preclinical research in a variety of disease areas. The protocols and data presented here provide a foundation for researchers to design and execute in-vivo studies to further elucidate the roles of Gβγ signaling and to evaluate the therapeutic potential of its inhibition. As with any experimental work, it is crucial to carefully consider the specific animal model, dosing regimen, and endpoints to ensure robust and reproducible results.
References
- 1. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of G protein βγ subunit signaling reprograms human macrophage phenotype and prevents autoimmune myocarditis in rats | PLOS One [journals.plos.org]
- 4. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Protocol for dissolving and preparing Gallein solutions
Application Notes and Protocols: Gallein
Audience: Researchers, scientists, and drug development professionals.
Topic: Protocol for Dissolving and Preparing this compound Solutions
Introduction
This compound (also known as Pyrogallol phthalein) is a well-characterized small molecule inhibitor of heterotrimeric G protein βγ (Gβγ) subunit signaling.[1][2][3] In the classical G protein-coupled receptor (GPCR) signaling cascade, ligand binding to a GPCR catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.[4][5][6] The liberated Gβγ subunits can then interact with and modulate various downstream effector proteins, including phosphoinositide 3-kinase γ (PI3Kγ) and phospholipase C β (PLCβ).[4][7] this compound functions by binding to Gβγ subunits, thereby disrupting their interactions with these effectors and inhibiting downstream signaling.[7][8] This inhibitory action makes this compound a valuable tool for investigating Gβγ-mediated signaling pathways in various physiological and pathological processes, including cancer progression, inflammation, and neutrophil chemotaxis.[5][7][8][9]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | Pyrogallol phthalein, Mordant violet 25 | [2][10][11] |
| Molecular Formula | C₂₀H₁₂O₇ | [11][12] |
| Molecular Weight | 364.31 g/mol | [2][10][12] |
| CAS Number | 2103-64-2 | [12] |
| Appearance | Brownish-red powder | [9] |
| Purity | ≥95% (HPLC) | [12] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound. This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like DMSO and ethanol.
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 27.3 - 73 mg/mL (approx. 75 - 200 mM) | [2][10][12] |
| Ethanol | 3.64 mg/mL (approx. 10 mM) | [12] |
| In Vivo Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [10] |
Note: Solubility can be enhanced by sonication.[10] When using DMSO, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2]
Storage and Stability
| Form | Storage Temperature | Stability Period | Special Instructions |
| Solid Powder | -20°C | 3 years | Keep away from moisture.[10] |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2][10] |
| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light.[1][2] |
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (MW: 364.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder. For larger or smaller quantities, adjust the solvent volume accordingly.
-
Calculation of DMSO Volume: Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
-
For 1 mg of this compound to make a 10 mM stock solution:
-
Volume (L) = 0.001 g / (364.31 g/mol x 0.010 mol/L) = 0.0002745 L = 274.5 µL
-
-
Dissolution: Add 274.5 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[10] Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use or at -20°C for short-term use, protected from light.[1][2]
Protocol 4.2: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or assay buffer. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.
-
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
-
Final Solvent Concentration: It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.[12] Always prepare a vehicle control using the same final concentration of DMSO as the this compound-treated samples.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted working solutions for long periods.[3]
Application Example: Neutrophil Chemotaxis Assay
This compound potently inhibits GPCR-dependent neutrophil chemotaxis.[7] The following protocol is a general guideline for a Boyden chamber chemotaxis assay.
Objective: To determine the IC₅₀ of this compound for inhibiting fMLP-induced neutrophil chemotaxis.
Protocol:
-
Cell Preparation: Isolate primary human neutrophils or use differentiated HL-60 cells. Resuspend the cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 1 µM CaCl₂ and 1 mM MgSO₄, pH 7.4).[7]
-
This compound Pre-incubation: Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP, e.g., 250 nM), to the lower wells of the Boyden chamber.
-
Place the microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-treated cell suspension to the upper chambers.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow cell migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view using a microscope.
-
Data Analysis: Plot the number of migrated cells against the this compound concentration. Use non-linear regression to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximal chemotactic response.
Quantitative Data
| Assay | Cell Type | Chemoattractant | IC₅₀ Value | Reference |
| Chemotaxis | Primary Human Neutrophils | fMLP | ~5 µM | [7] |
| Cell Invasion | LNCaP Prostate Cancer Cells | β-ionone | 10 µM (effective concentration) | [1][8] |
| Platelet Aggregation | Human Platelets | - | 25-50 µM (effective concentration) | [1] |
Visualized Pathways and Workflows
Signaling Pathway
The following diagram illustrates the mechanism of action for this compound in the context of GPCR signaling. Upon receptor activation, the Gβγ subunit dissociates from Gα and activates downstream effectors like PI3K and PLC. This compound binds to Gβγ, preventing this interaction and inhibiting subsequent signaling events.
Caption: this compound inhibits Gβγ subunit interaction with downstream effectors.
Experimental Workflow
This diagram outlines the general experimental workflow for using this compound to study its effects on a biological system.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2103-64-2 [chemicalbook.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
Using Gallein to Study Neutrophil Activation and Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in the inflammatory response, involving a cascade of events including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). Dysregulation of neutrophil activation can contribute to the pathogenesis of various inflammatory diseases.
Gallein is a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.[1][2][3][4] In G protein-coupled receptor (GPCR) signaling, the dissociation of the Gα and Gβγ subunits upon receptor activation allows both to interact with downstream effectors.[1][5] this compound specifically disrupts the interaction of Gβγ subunits with their downstream targets, such as phosphoinositide 3-kinase γ (PI3Kγ), without affecting Gα subunit activation.[1][2][5] This makes this compound a valuable tool for dissecting the specific roles of Gβγ signaling in various cellular processes, including neutrophil activation and inflammation.[1][5]
These application notes provide an overview of the use of this compound in studying neutrophil function, including its mechanism of action, and detailed protocols for key in vitro and in vivo assays.
Mechanism of Action of this compound in Neutrophils
This compound inhibits neutrophil activation by targeting the Gβγ subunits that are crucial for signal transduction downstream of chemoattractant receptors, which are a class of GPCRs.[1] Upon activation by chemoattractants like f-Met-Leu-Phe (fMLP) or interleukin-8 (IL-8), the liberated Gβγ subunits directly activate PI3Kγ.[1] PI3Kγ, in turn, generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that is essential for the activation of the small GTPase Rac1.[1] Activated Rac1 is a key regulator of the neutrophil cytoskeleton, which is necessary for chemotaxis, and also a component of the NADPH oxidase complex responsible for generating ROS (superoxide).[1] By binding to Gβγ subunits, this compound prevents their interaction with PI3Kγ, thereby inhibiting the entire downstream signaling cascade.[1][6]
Signaling Pathway of Gβγ-Mediated Neutrophil Activation and Inhibition by this compound
Caption: this compound inhibits neutrophil activation by blocking Gβγ signaling.
Data Presentation: In Vitro and In Vivo Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on neutrophil functions and inflammation from published studies.
Table 1: In Vitro Inhibition of Neutrophil Functions by this compound
| Neutrophil Function | Cell Type | Stimulus | Assay | This compound Concentration | Inhibition | Reference |
| Chemotaxis | Primary Human Neutrophils | fMLP (250 nM) | Boyden Chamber | IC50 ≈ 5 µM | Dose-dependent inhibition | [1] |
| Chemotaxis | Primary Human Neutrophils | IL-8 (10 nM) | Boyden Chamber | 10 µM | Significant inhibition | [1] |
| Superoxide (B77818) Production | Differentiated HL60 cells | fMLP (1 µM) | Superoxide Dismutase-inhibitable cytochrome c reduction | 10 µM | Significant inhibition | [1] |
| Rac1 Activation | Differentiated HL60 cells | fMLP (1 µM) | Affinity-precipitation of GTP-Rac1 | 10 µM | Significant inhibition | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Inflammation Model | Animal Model | Treatment | Readout | Effect of this compound | Reference |
| Carrageenan-induced Paw Edema | Male Mice | 100 mg/kg this compound (i.p.) | Paw thickness | Reduction comparable to indomethacin (B1671933) | [1] |
| Carrageenan-induced Paw Edema | Male Mice | 30 mg/kg this compound (oral) | Paw swelling | ~40% reduction, comparable to indomethacin | [1] |
| Carrageenan-induced Paw Edema | Male Mice | 100 mg/kg this compound (i.p.) | Neutrophil infiltration | Significant attenuation | [1][5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on neutrophil activation.
Protocol 1: Neutrophil Isolation from Human Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with ACD or EDTA) human whole blood
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). The neutrophil/RBC pellet will be at the bottom.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.
-
Add 3% Dextran T500 solution to sediment the RBCs. Allow the RBCs to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
To remove any remaining RBCs, perform hypotonic lysis. Resuspend the cell pellet in a small volume of ice-cold sterile water for 30 seconds, then add an equal volume of 2x concentrated HBSS to restore isotonicity.
-
Wash the cells twice with cold HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ supplemented with 0.5% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.
Experimental Workflow for Neutrophil Isolation
Caption: Workflow for isolating human neutrophils from whole blood.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., fMLP, IL-8)
-
This compound
-
Control vehicle (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Resuspend isolated neutrophils in assay buffer to a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Prepare the chemoattractant solution in the assay buffer and add it to the lower wells of the Boyden chamber. Add assay buffer alone to the negative control wells.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the filter. Scrape the non-migrated cells from the top surface of the filter.
-
Fix and stain the migrated cells on the bottom surface of the filter using a staining solution like Diff-Quik.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage of chemotaxis inhibition by this compound compared to the vehicle control.
Protocol 3: Neutrophil Reactive Oxygen Species (ROS) Production Assay
This protocol measures the production of superoxide, a major ROS, by neutrophils.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound
-
Control vehicle (e.g., DMSO)
-
Stimulant (e.g., fMLP, Phorbol 12-myristate 13-acetate - PMA)
-
Cytochrome c
-
Superoxide dismutase (SOD)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Resuspend isolated neutrophils in assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add the neutrophil suspension.
-
Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.
-
To determine the SOD-inhibitable superoxide production, add SOD to a set of control wells.
-
Add cytochrome c to all wells.
-
Initiate the reaction by adding the stimulant (fMLP or PMA).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 550 nm over time (e.g., every minute for 30-60 minutes).
-
Calculate the rate of superoxide production based on the SOD-inhibitable reduction of cytochrome c.
-
Determine the inhibitory effect of this compound on ROS production.
Protocol 4: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo model is used to assess the anti-inflammatory properties of this compound.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., PBS)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer or calipers
-
Syringes and needles
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) or oral gavage route. Administer indomethacin to the positive control group.
-
One hour after drug administration, induce inflammation by injecting a small volume (e.g., 50 µL) of carrageenan solution into the subplantar region of the right hind paw of each mouse. Inject an equal volume of saline into the left hind paw as a control.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Calculate the degree of paw edema as the difference in volume or thickness between the carrageenan-injected and saline-injected paws.
-
At the end of the experiment, the mice can be euthanized, and the paws can be collected for histological analysis to assess neutrophil infiltration.
Conclusion
This compound is a powerful and specific inhibitor of Gβγ subunit signaling, making it an invaluable research tool for investigating the role of this pathway in neutrophil activation and inflammation. The protocols and data presented here provide a framework for researchers to utilize this compound to dissect the molecular mechanisms underlying neutrophil-mediated inflammatory responses and to evaluate the therapeutic potential of targeting Gβγ signaling in inflammatory diseases. The use of appropriate controls, such as a structurally similar but inactive compound like fluorescein, is recommended to ensure the specificity of the observed effects.[2][5]
References
- 1. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Gallein in Studying Heart Failure Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Heart failure (HF) is characterized by excessive signaling through cardiac G-protein βγ subunits (Gβγ), which plays a crucial role in the pathophysiology of the disease.[1][2] Gβγ recruits G-protein-coupled receptor kinase 2 (GRK2) to activated β-adrenergic receptors (β-ARs), leading to their desensitization and downregulation, a hallmark of HF.[1][2] Gallein is a small molecule inhibitor that selectively targets Gβγ signaling by blocking its interaction with effector proteins like GRK2.[1][2][3] This document provides a detailed overview of the application of this compound in preclinical heart failure models, summarizing key quantitative data and providing detailed experimental protocols for its use. Studies have demonstrated that this compound can prevent the onset of HF in acute models and halt the progression of pre-existing cardiomyopathy, suggesting its therapeutic potential.[1][2][4]
Mechanism of Action: Gβγ Inhibition in Heart Failure
In a healthy heart, β-AR stimulation leads to the dissociation of the G-protein into Gαs and Gβγ subunits. Gαs activates adenylyl cyclase, increasing cAMP and promoting contractility. The Gβγ subunit, in concert with GRK2, provides a negative feedback mechanism by phosphorylating the β-AR, leading to its desensitization and internalization.
In heart failure, this system becomes dysregulated. Chronic sympathetic nervous system activation leads to elevated GRK2 levels and excessive Gβγ-mediated GRK2 recruitment to the β-AR.[1][2] This chronic desensitization blunts the heart's response to adrenergic stimulation, contributing to cardiac dysfunction. This compound works by binding to Gβγ subunits, thereby preventing their interaction with GRK2.[1] This inhibition reduces β-AR desensitization, restores downstream signaling, and improves cardiomyocyte contractility.[1][2]
Caption: this compound inhibits Gβγ interaction with GRK2, preventing β-AR desensitization.
Quantitative Data from Preclinical Heart Failure Models
This compound and its analog M119 have been evaluated in multiple rodent models of heart failure, consistently demonstrating cardioprotective effects. The data below summarizes key findings.
Table 1: Effects of Gβγ Inhibition in an Isoproterenol-Induced Heart Failure Model Model: Acute pharmacological HF induced by isoproterenol (Iso) infusion (30 mg/kg/day) for 7 days in mice. Treatment with M119 (a this compound analog) was concurrent.[1]
| Parameter | Vehicle Control | Isoproterenol (Iso) | Iso + M119 | M119 Alone |
| Fractional Shortening (%) | 42.1 ± 1.5 | 22.5 ± 2.1 | 38.6 ± 2.8 | 40.5 ± 1.9 |
| Heart Weight / Body Weight (mg/g) | 4.9 ± 0.1 | 7.1 ± 0.3 | 5.5 ± 0.2 | 4.8 ± 0.1 |
| GRK2 Protein Expression (fold change) | 1.0 | ~2.5 | ~1.2 | ~1.0 |
(Data synthesized from figures in reference[1])
Table 2: Effects of this compound in a Genetic Model of Established Heart Failure Model: Calsequestrin (CSQ) transgenic mice with pre-existing HF. Treatment with this compound (10 mg/kg/day) for 28 days.[1]
| Parameter | CSQ + Vehicle | CSQ + this compound |
| Fractional Shortening (%) | Worsened from ~20% to ~15% | Maintained at ~20% |
| Heart Weight / Body Weight (mg/g) | 10.1 ± 0.6 | 8.5 ± 0.4 |
| ANF mRNA Expression (fold change vs. WT) | ~18 | ~9 |
| β-MHC mRNA Expression (fold change vs. WT) | ~16 | ~8 |
(Data synthesized from figures and text in reference[1])
Table 3: Effects of this compound in a Pressure-Overload Heart Failure Model Model: Transverse Aortic Constriction (TAC) model in mice. Treatment with this compound (10 mg/kg/day) initiated 4 weeks post-TAC and continued for 8 weeks.[4]
| Parameter | Sham | TAC + Vehicle | TAC + this compound |
| Survival (%) | 100 | ~60 | ~90 |
| Fractional Shortening (%) | ~40 | ~20 | ~30 |
| Plasma Norepinephrine (pg/mL) | ~500 | ~2000 | ~1000 |
| Cardiac Fibrosis (%) | < 5 | ~25 | ~15 |
(Data synthesized from figures in references[4][5])
Experimental Protocols
The following protocols provide a framework for using this compound in common heart failure models. Researchers should adapt these based on their specific experimental design and institutional guidelines.
Protocol 1: Isoproterenol-Induced Acute Heart Failure Model
This protocol is used to study the ability of this compound to prevent the development of cardiac dysfunction.[1][2]
Workflow:
Caption: Workflow for the isoproterenol-induced acute heart failure model.
Methodology:
-
Baseline Measurements: Perform baseline echocardiography on all mice to assess cardiac function (e.g., fractional shortening, ejection fraction, left ventricular dimensions).
-
Pump Implantation: Anesthetize mice and subcutaneously implant mini-osmotic pumps (e.g., Alzet) containing either isoproterenol (e.g., 30 mg/kg/day for 7 days) or saline for control groups.
-
This compound Administration: On the same day as pump implantation, begin daily intraperitoneal (IP) injections of this compound (e.g., 10 mg/kg) or vehicle control. This compound should be dissolved in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Monitoring: Monitor animals daily for signs of distress.
-
Endpoint Analysis: After 7 days, perform final echocardiography. Subsequently, euthanize the animals, measure heart weight and body weight, and harvest cardiac tissue for histological (e.g., H&E, Masson's trichrome) and molecular (e.g., RT-PCR for ANF, β-MHC; Western blot for GRK2) analyses.[1]
Protocol 2: Transverse Aortic Constriction (TAC) Pressure-Overload Model
This protocol is used to study the ability of this compound to halt or reverse established heart failure.[4][5]
Methodology:
-
TAC Surgery: Induce pressure overload by performing transverse aortic constriction surgery on mice. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Development of HF: Allow heart failure to develop over a period of several weeks (e.g., 4 weeks). Confirm the HF phenotype via echocardiography, looking for signs like reduced fractional shortening and left ventricular dilation.
-
Initiate Treatment: Once HF is established, randomize the TAC animals into treatment groups and begin daily IP injections of this compound (10 mg/kg/day) or vehicle.[4]
-
Treatment Duration: Continue treatment for an extended period (e.g., 4-8 weeks) to assess long-term effects on cardiac remodeling and function.
-
Functional Assessment: Perform serial echocardiography (e.g., every 2-4 weeks) to track changes in cardiac function over the treatment course.
-
Endpoint Analysis: At the end of the treatment period, perform a final functional assessment. Harvest hearts for analysis of cardiac hypertrophy (heart weight to body weight ratio), fibrosis, and changes in HF marker genes and proteins.[4][5]
Protocol 3: In Vitro GRK2 Membrane Recruitment Assay
This assay assesses this compound's ability to block the translocation of GRK2 to the cell membrane in isolated cardiomyocytes.[1]
Methodology:
-
Cardiomyocyte Isolation: Isolate adult ventricular myocytes from rodents using established enzymatic digestion protocols.
-
Pre-treatment: Incubate the isolated cardiomyocytes with this compound (e.g., 10-30 µM) or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a β-AR agonist like isoproterenol (e.g., 1 µM) for a short period (e.g., 5-10 minutes) to induce GRK2 translocation.
-
Cell Fractionation: Immediately lyse the cells and separate the cytosolic and membrane fractions using a subcellular fractionation kit or ultracentrifugation.
-
Western Blotting: Perform Western blot analysis on both fractions. Probe the blots with antibodies against GRK2 and membrane-specific (e.g., Na+/K+ ATPase) and cytosol-specific (e.g., GAPDH) markers to ensure proper fractionation.
-
Quantification: Quantify the band intensity for GRK2 in the membrane fraction relative to the total GRK2 expression. A reduction in membrane-bound GRK2 in this compound-treated cells compared to vehicle-treated cells indicates successful inhibition.[1]
Therapeutic Potential and Logical Framework
The collective data indicate that inhibiting Gβγ with this compound offers a multi-faceted therapeutic approach for heart failure. By targeting a key node in the pathological signaling cascade, this compound not only improves cardiac function but also favorably impacts the neurohormonal and structural aspects of the disease.[1][4][5] It normalizes cardiac morphology, reduces the expression of fetal genes re-expressed during HF (ANF, β-MHC), and lowers circulating catecholamines by acting on both the heart and adrenal glands.[1][4]
Caption: Logical flow of this compound's therapeutic effects in heart failure.
These findings strongly support the inhibition of Gβγ signaling as a promising therapeutic strategy for the treatment of both new-onset and established heart failure.[1][2]
References
- 1. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule disruption of G beta gamma signaling inhibits the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Simultaneous adrenal and cardiac g-protein-coupled receptor-gβγ inhibition halts heart failure progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G Protein–Coupled Receptor-G–Protein βγ–Subunit Signaling Mediates Renal Dysfunction and Fibrosis in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Gallein's Effect on Cell Invasiveness
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the effect of Gallein, a Gβγ subunit inhibitor, on cancer cell invasiveness. Detailed protocols for key experiments are provided, along with a summary of expected results and the underlying signaling pathways.
Introduction
Cell invasion is a critical process in cancer metastasis, involving the migration of cancer cells through the extracellular matrix (ECM) into surrounding tissues and vasculature. This compound, a small molecule inhibitor, has been identified as a potent suppressor of cell invasion in various cancer models.[1][2] It functions by disrupting the signaling cascade initiated by G protein-coupled receptors (GPCRs), specifically by inhibiting the interaction of G protein βγ (Gβγ) subunits with their downstream effectors, such as phosphoinositide 3-kinase γ (PI3Kγ).[1][3] This interference with Gβγ signaling has been shown to impede cancer cell migration and metastasis.[4][5]
Signaling Pathways Modulated by this compound in Cell Invasion
This compound's inhibitory effect on cell invasiveness is primarily attributed to its modulation of key signaling pathways that regulate cell motility and ECM degradation.
One of the primary mechanisms involves the inhibition of the PI3K/Akt pathway.[1] In some cancers, the activation of certain GPCRs leads to the dissociation of G protein subunits, allowing Gβγ to activate PI3K. This, in turn, triggers the Akt signaling cascade, which promotes cell survival, proliferation, and migration. By preventing the Gβγ-PI3K interaction, this compound effectively dampens this pro-invasive signaling.
In other contexts, such as transforming growth factor-α (TGF-α) induced migration of hepatocellular carcinoma cells, this compound has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway.[4][6][7] This inhibition of JNK phosphorylation by this compound leads to a reduction in cell migration.[4][6]
Caption: this compound inhibits cell invasion by blocking Gβγ subunit signaling to downstream effectors like PI3K and JNK.
Key Experimental Protocols
To quantitatively assess the inhibitory effect of this compound on cell invasiveness, a series of in vitro assays are recommended.
Transwell Invasion Assay
This assay measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the invasion process.
Caption: Workflow for the Transwell invasion assay to assess the effect of this compound on cell invasiveness.
Protocol:
-
Preparation:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free cell culture medium. The final concentration will need to be optimized for your cell type.
-
Coat the top of an 8 µm pore size Transwell insert with the diluted Matrigel and allow it to solidify at 37°C for at least 30-60 minutes.[8][9]
-
-
Cell Seeding:
-
Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In the experimental group, pre-treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for 1-2 hours.[5] A vehicle control (e.g., DMSO) should be run in parallel.[4]
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated Transwell insert.
-
-
Chemoattraction:
-
Add 500-700 µL of complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for your cell line.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.[9][11]
-
Fix the invading cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes.[9]
-
Stain the cells with 0.1% Crystal Violet for 20-30 minutes.[9][11]
-
Wash the inserts with PBS to remove excess stain.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Mean Number of Invading Cells (per field) | % Invasion Inhibition |
| Vehicle Control | 0 | 250 ± 25 | 0% |
| This compound | 10 | 150 ± 20 | 40% |
| This compound | 30 | 75 ± 10 | 70% |
| This compound | 50 | 30 ± 5 | 88% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration, which is a component of the invasive process.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[12]
-
-
Wound Creation:
-
Treatment:
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.[14]
-
-
Quantification:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Wound Closure at 24h (%) |
| Vehicle Control | 0 | 95 ± 5% |
| This compound | 10 | 60 ± 7% |
| This compound | 30 | 30 ± 5% |
| This compound | 50 | 15 ± 3% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This assay is used to determine the effect of this compound on the activity of MMPs, which are enzymes that degrade the ECM and are crucial for invasion.
Protocol:
-
Sample Preparation:
-
Culture cells in serum-free medium with or without this compound for 24-48 hours.
-
Collect the conditioned medium, which will contain secreted MMPs.
-
-
Zymography:
-
Perform SDS-PAGE using a polyacrylamide gel co-polymerized with gelatin.[15][16]
-
Load equal amounts of protein from the conditioned media samples.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.[15]
-
-
Visualization and Quantification:
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[15]
-
The intensity of the bands, which corresponds to MMP activity, can be quantified using densitometry.
-
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Relative MMP-2 Activity (Arbitrary Units) | Relative MMP-9 Activity (Arbitrary Units) |
| Vehicle Control | 0 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| This compound | 10 | 0.75 ± 0.08 | 0.80 ± 0.09 |
| This compound | 30 | 0.40 ± 0.05 | 0.45 ± 0.06 |
| This compound | 50 | 0.15 ± 0.03 | 0.20 ± 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the anti-invasive properties of this compound. By employing these assays, researchers can effectively quantify the inhibitory effects of this compound on cell invasion and migration, and further elucidate the underlying molecular mechanisms. The consistent finding across multiple studies is that this compound significantly reduces cell invasiveness, making it a promising candidate for further investigation in the development of anti-metastatic therapies.[1][2][4]
References
- 1. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, G protein βγ subunits inhibitor, suppresses the TGF-α-induced migration of hepatocellular carcinoma cells via inhibition of the c-Jun N-terminal kinase. | Semantic Scholar [semanticscholar.org]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. clyte.tech [clyte.tech]
- 13. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 16. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gallein Insolubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Gallein insolubility during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is a polyphenolic compound with a chemical structure that is largely non-polar, making it inherently hydrophobic or "water-fearing." This characteristic leads to its low solubility in aqueous buffers such as phosphate-buffered saline (PBS), Tris-HCl, or cell culture media. When the concentration of this compound in an aqueous environment exceeds its solubility limit, it will precipitate out of the solution.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used, but this compound is significantly more soluble in DMSO.[1]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What happened?
This common issue is known as "solvent-shifting" precipitation. While this compound is highly soluble in DMSO, when this concentrated stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates, or "crashes out," of the solution. The key to preventing this is to ensure that the final concentrations of both this compound and the organic co-solvent (e.g., DMSO) are low enough to maintain solubility in the final aqueous solution.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[2][3][4][5][6] However, the tolerance to DMSO can be cell-line specific, so it is crucial to determine the tolerance of your particular cells in a preliminary experiment.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
| Possible Cause | Explanation | Suggested Solution |
| Final concentration is too high | The final working concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test in your specific buffer or medium to determine the maximum soluble concentration. |
| "Solvent-Shifting" Precipitation | Rapid change in solvent polarity when adding the concentrated DMSO stock to the aqueous solution causes the compound to precipitate. | Instead of adding the this compound stock solution directly to the full volume of the aqueous buffer, add the stock solution dropwise to the vigorously stirring or vortexing buffer. This allows for a more gradual and uniform dispersion. |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including this compound, can decrease at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell culture experiments) aqueous buffers or media when preparing your final working solution.[7] |
| pH of the Aqueous Solution | The solubility of this compound, like many phenolic compounds, can be pH-dependent.[8][9][10][11][12] | While specific data on the optimal pH for this compound solubility is limited, you can empirically test a range of pH values for your buffer to find the optimal condition for your experiment. |
Issue: My this compound solution is initially clear but becomes cloudy or shows precipitates over time.
| Possible Cause | Explanation | Suggested Solution |
| Metastable Supersaturated Solution | The initial dissolution may have created a supersaturated solution that is not stable over time. | Reduce the final concentration of this compound in your working solution. |
| Temperature Fluctuations | A decrease in temperature during storage or the experiment can reduce this compound's solubility. | Store your this compound working solutions at a constant temperature. If experiments are performed at room temperature, avoid storing solutions at 4°C if possible, or allow them to equilibrate to room temperature slowly before use. |
| Interaction with Buffer Components | Certain salts or other components in complex media could interact with this compound, leading to the formation of insoluble complexes.[13] | If you suspect this is an issue, try preparing the this compound solution in a simpler buffer (e.g., PBS) first to see if the problem persists. |
| Instability of this compound | This compound may degrade over time in aqueous solutions, and the degradation products may be less soluble. | Prepare fresh working solutions of this compound for each experiment and avoid long-term storage of diluted aqueous solutions. |
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 27.32 | 75 | [1] |
| Ethanol | 3.64 | 10 | [1] |
Note: The solubility of this compound in various aqueous buffers (PBS, Tris-HCl, HEPES) is not extensively documented in publicly available literature. It is highly recommended to empirically determine the solubility in your specific experimental buffer and conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If your final desired concentration is very low, it is good practice to first make an intermediate dilution of your DMSO stock solution in pre-warmed medium.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This ensures rapid and uniform mixing, preventing localized high concentrations of this compound and DMSO that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (ideally ≤ 0.1%).
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration of this compound is likely too high for that specific medium.
-
Use Immediately: It is recommended to use the freshly prepared this compound working solution immediately for your experiment.
Mandatory Visualizations
Gβγ-GRK2 Signaling Pathway Inhibition by this compound
This compound acts as an inhibitor of G protein βγ (Gβγ) subunit signaling. In many cellular pathways, G protein-coupled receptors (GPCRs), upon activation by a ligand, facilitate the dissociation of the G protein into its Gα and Gβγ subunits. The freed Gβγ subunit can then interact with various downstream effectors, including G protein-coupled receptor kinase 2 (GRK2). The interaction between Gβγ and GRK2 is crucial for the recruitment of GRK2 to the plasma membrane, where it phosphorylates the activated GPCR, leading to its desensitization and internalization. This compound physically binds to the Gβγ subunit, thereby preventing its interaction with GRK2 and other downstream effectors.[5][6][13][14][15][16]
Caption: this compound inhibits Gβγ-mediated GRK2 recruitment and signaling.
Experimental Workflow for Preparing a this compound Working Solution
The following workflow outlines the key steps to successfully prepare a this compound working solution for cell-based experiments while minimizing the risk of precipitation.
Caption: Workflow for preparing this compound working solutions.
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Linking the structure and thermal stability of beta-galactoside-binding protein galectin-1 to ligand binding and dimerization equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Optimizing Gallein Concentration for Cell-Based Assays
Welcome to the technical support center for Gallein, a potent inhibitor of G protein βγ (Gβγ) subunit signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your cell-based assays. Here you will find answers to frequently asked questions, troubleshooting tips for common issues, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits Gβγ subunit signaling.[1] It functions by interfering with the interaction between Gβγ and its downstream effectors, such as phosphoinositide 3-kinase γ (PI3Kγ) and G protein-coupled receptor kinase 2 (GRK2).[2][3] This disruption prevents the activation of signaling pathways mediated by Gβγ, which are crucial for various cellular processes initiated by G protein-coupled receptors (GPCRs).[2][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. Based on published studies, a good starting point for most cell-based assays is in the low micromolar range, typically between 5 µM and 30 µM. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: What are some examples of effective this compound concentrations used in previous studies?
A3: Several studies have reported effective concentrations of this compound for inhibiting specific cellular functions. For instance, 10 µM this compound has been shown to inhibit β-ionone induced cell invasion in LNCaP prostate cancer cells and to block fMLP-dependent chemotaxis in differentiated HL60 cells.[1][5] In another study, 30 µM this compound significantly suppressed TGF-α-stimulated phosphorylation of JNK in HuH7 cells.[4] For inhibiting fMLP-dependent chemotaxis in primary human neutrophils, this compound has an IC50 of approximately 5 µM.[6]
Q4: Is this compound cytotoxic to cells?
A4: While this compound is a valuable tool for studying Gβγ signaling, like any compound, it can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold is cell-line dependent. It is crucial to perform a cytotoxicity assay in your specific cell line to determine the non-toxic concentration range before proceeding with functional assays. One study on a related compound, gallic acid, showed selective cytotoxicity in cervical cancer cells compared to normal human umbilical vein endothelial cells (HUVECs).[7]
Q5: What are the known off-target effects of this compound?
A5: While this compound is considered a selective inhibitor of Gβγ signaling, the potential for off-target effects should be considered. In one in vivo study, daily intraperitoneal injections of this compound in mice for three months did not produce significant observable physiological effects, suggesting minimal major off-target effects.[8] However, a more thorough investigation into potential off-targets is warranted.[8] To control for off-target effects, it is recommended to use a structurally related but inactive compound, such as fluorescein, which does not bind to Gβγ.[4][9]
Q6: How should I prepare and store this compound?
A6: this compound is soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C. For experiments, dilute the stock solution to the final working concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.
Data Summary: Effective Concentrations of this compound
| Cell Line | Assay/Effect Measured | Effective Concentration | Reference |
| LNCaP | Inhibition of β-ionone induced cell invasion | 10 µM | [1][2] |
| HL60 (differentiated) | Inhibition of fMLP-induced chemotaxis | 10 µM | [5] |
| Primary Human Neutrophils | Inhibition of fMLP-dependent chemotaxis (IC50) | ~5 µM | [6] |
| HuH7 | Suppression of TGF-α-stimulated JNK phosphorylation | 30 µM | [4] |
| Osteoblasts | Increase in FGF-2-induced osteoprotegerin synthesis | 30 µM | [1] |
| Platelets | Inhibition of aggregation, secretion, and diffusion | 25-50 µM | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect observed at any this compound concentration | - this compound concentration is too low.- The cell line is not sensitive to Gβγ inhibition for the measured endpoint.- Inactive batch of this compound.- Insufficient incubation time. | - Test a higher concentration range (e.g., up to 100 µM).- Verify the expression and involvement of Gβγ signaling in your cell line and pathway of interest.- Check the purity and activity of the this compound stock.- Increase the incubation time (e.g., 24h, 48h, 72h). |
| 100% cell death in all treated wells | - this compound concentration is too high.- Error in dilution calculation. | - Test a lower concentration range (e.g., nanomolar to low micromolar).- Double-check all calculations for the stock solution and serial dilutions. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound addition.- Cell contamination. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for contamination. |
| Inconsistent dose-response curve (not sigmoidal) | - Compound precipitation at high concentrations.- Complex biological response.- Cytotoxicity at higher concentrations masking the inhibitory effect. | - Visually inspect the wells for any precipitate.- Consider alternative curve-fitting models.- Perform a cytotoxicity assay to identify and exclude toxic concentrations from the dose-response analysis. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the optimal, non-toxic concentration range of this compound for a specific cell-based assay.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as your highest this compound concentration).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours), depending on your specific assay and cell type.
-
Assay Performance: Perform your specific cell-based assay (e.g., migration, proliferation, signaling readout) according to the manufacturer's protocol or your established laboratory procedure.
-
Data Analysis: Plot the assay response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium, as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Treatment: Replace the old medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the this compound concentration to determine the LC50 (lethal concentration 50%).
Visualizations
Caption: this compound inhibits Gβγ signaling downstream of GPCR activation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gallic acid reduces cell viability, proliferation, invasion and angiogenesis in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Gallein
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Gallein in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the identification and mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target mechanism of action?
This compound is a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.[1] In the canonical G protein-coupled receptor (GPCR) signaling pathway, the Gβγ dimer dissociates from the Gα subunit upon receptor activation and interacts with various downstream effectors. This compound exerts its on-target effect by binding to Gβγ subunits, thereby sterically hindering their interaction with specific effector proteins.[2]
Q2: How selective is this compound for its Gβγ target?
This compound exhibits selectivity in its inhibition of Gβγ-effector interactions. It has been demonstrated to block the interaction of Gβγ with Phospholipase Cβ3 (PLCβ3) and G-protein-coupled receptor kinase 2 (GRK2).[3][4] Notably, it does not inhibit the Gβγ-mediated activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5][6] Studies have also shown that this compound does not impair signaling pathways mediated by Gαs, Gαi, and Gαq subunits, suggesting a specific action on Gβγ-mediated events.[6]
Q3: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (Gβγ subunits). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. Therefore, it is crucial to identify and mitigate any potential off-target effects to ensure that the observed phenotype is a direct result of Gβγ inhibition.
Q4: What are the initial signs that I might be observing off-target effects in my experiment?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound treatment differs from the phenotype seen when the Gβγ signaling pathway is disrupted using genetic methods like siRNA or CRISPR-Cas9-mediated knockout of a key component.
-
High concentration required for effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency for Gβγ binding (in the nanomolar to low micromolar range).[7]
-
Unexpected cellular toxicity: You observe significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.
-
Inconsistent results with other Gβγ inhibitors: A structurally different inhibitor of Gβγ signaling produces a different or no phenotype.
Q5: What are the recommended strategies to minimize off-target effects of this compound?
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response experiments.
-
Employ orthogonal validation methods: Use a secondary, independent method to confirm your findings. For example, if you observe a phenotype with this compound, try to replicate it using siRNA-mediated knockdown of a key Gβγ-regulated effector.
-
Utilize a negative control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties.
-
Conduct off-target profiling: If your experimental system is highly sensitive or if you observe unexpected results, consider profiling this compound against a panel of common off-targets, such as kinases.
Data Presentation
On-Target Activity of this compound
The following table summarizes the reported quantitative data for the on-target activity of this compound.
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) to Gβ1γ2 | ~400 nM | Surface Plasmon Resonance (SPR) | [7] |
| IC50 for competition of SIGK peptide binding to Gβγ | ~200 nM | Phage ELISA | [7] |
| IC50 for inhibition of fMLP-dependent chemotaxis | ~5 µM | Primary human neutrophils | [7] |
Exemplar Off-Target Kinase Profiling Data
While extensive off-target screening data for this compound is not publicly available, researchers should consider performing such analyses to ensure the specificity of their results. The following table provides a hypothetical example of how to present data from a kinase selectivity panel. The data is for illustrative purposes only.
| Kinase | IC50 (µM) | % Inhibition at 10 µM |
| On-Target Related | ||
| GRK2 | 0.8 | 95% |
| Hypothetical Off-Targets | ||
| Kinase A | > 50 | < 10% |
| Kinase B | 25 | 30% |
| Kinase C | > 50 | < 5% |
| Kinase D | 15 | 55% |
Mandatory Visualizations
Caption: this compound inhibits the interaction of Gβγ with specific effectors like PLCβ3 and GRK2.
Caption: A systematic workflow to investigate and validate potential off-target effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound solutions should be prepared fresh from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock at -20°C or -80°C in small aliquots. |
| Cellular Health | Ensure cells are healthy and not overgrown at the time of treatment. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your main experiment to monitor for toxicity. |
| Off-Target Effects | Refer to the "Workflow for Identifying Off-Target Effects" diagram. Consider performing a dose-response curve to see if the unexpected effect is only present at high concentrations. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in the absence of cells or key reagents to check for assay artifacts. |
Issue 2: this compound does not produce the expected inhibitory effect.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. |
| Cell Permeability | While generally cell-permeable, ensure sufficient incubation time for this compound to enter the cells and engage its target. A time-course experiment can help optimize this. |
| Dominant Gα Signaling | The pathway you are studying may be predominantly driven by Gα signaling, with minimal involvement of Gβγ. Use a positive control known to be Gβγ-dependent in your system to validate this compound's activity. |
| Inactive Compound | Verify the purity and integrity of your this compound stock. If possible, test its activity in a validated, sensitive assay. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to Gβγ subunits in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat one set of cells with the desired concentration of this compound and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C.
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of a specific Gβ subunit (e.g., GNB1) using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble Gβ protein against temperature to generate melt curves for both vehicle- and this compound-treated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: siRNA-Mediated Knockdown for Target Validation
Objective: To validate that the observed effect of this compound is due to the inhibition of Gβγ signaling by genetically silencing a key downstream effector.
Methodology:
-
siRNA Transfection:
-
Seed cells to be 60-80% confluent on the day of transfection.
-
Prepare two groups: one with a non-targeting control siRNA and another with an siRNA targeting a key Gβγ effector (e.g., PLCβ3 or GRK2).
-
Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a subset of the cells and verify the knockdown of the target protein by Western blotting or qRT-PCR.
-
-
Phenotypic Assay:
-
Treat the remaining siRNA-transfected cells with this compound or vehicle.
-
Perform your primary phenotypic assay.
-
-
Data Analysis:
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Compare the effect of this compound in cells treated with the non-targeting siRNA versus the target-specific siRNA. If the phenotype observed with this compound is diminished or absent in the knockdown cells, it supports an on-target mechanism of action.
-
Protocol 3: In Vitro Kinase Assay for Off-Target Profiling
Objective: To assess the potential inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Reagent Preparation:
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Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (DMSO).
-
Prepare the kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.
-
-
Assay Procedure (Example using ADP-Glo™ Kinase Assay):
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Add the this compound dilutions or vehicle to the wells of a microplate.
-
Add the kinase to all wells except the negative control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at the recommended temperature and time for the kinase reaction.
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Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each this compound concentration.
-
Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. High IC50 values suggest weak or no off-target inhibition.
-
References
- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental controls when using Gallein
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Gallein, a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a xanthene-based compound that functions as a small molecule inhibitor of G protein βγ subunit signaling.[1][2][3] Its primary mechanism involves binding to the Gβγ dimer and disrupting its interaction with downstream effectors, such as Phosphoinositide 3-kinase γ (PI3Kγ) and G protein-coupled receptor kinase 2 (GRK2).[4][5][6] This inhibition is selective; for example, this compound has been shown to block Gβγ interaction with PLCβ3 but not with G-protein inwardly rectifying potassium (GIRK) channels.[5] By preventing Gβγ from activating these pathways, this compound effectively blocks certain signals originating from G protein-coupled receptors (GPCRs).[4][7][8]
Q2: What are the common research applications for this compound?
This compound is widely used in cell biology and animal models to investigate the role of Gβγ signaling in various physiological and pathological processes. Common applications include:
-
Cancer Research: Inhibiting cancer cell migration, invasiveness, and metastasis.[4][9]
-
Inflammation and Immunology: Blocking neutrophil chemotaxis and reducing inflammation.[10]
-
Cardiovascular Research: Studying its effects on heart failure progression.[6]
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Neuroscience: Investigating its role in potentiating opioid-induced analgesia and reducing tolerance.[5][7]
Q3: How should I prepare and store this compound?
Proper handling of this compound is crucial for experimental success. Refer to the table below for solubility and storage information. It is recommended to prepare fresh working solutions from a stock solution for each experiment.
| Property | Specification |
| Molecular Weight | 364.31 g/mol [1] |
| Appearance | Powder[1] |
| Solubility | - Up to 75 mM in DMSO - Up to 10 mM in ethanol |
| Stock Solution Storage | Store at -20°C (powder) or -80°C (in solvent) for up to 1 year.[1] |
| In Vivo Formulation | A reference formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, sonication recommended.[1] |
Note: Always use fresh, high-quality DMSO as moisture can reduce solubility.[11] Formulations for in vivo use may need to be optimized for specific experimental conditions.[1]
Experimental Controls Guide
Using the correct controls is critical for interpreting data from experiments involving this compound. The following Q&A guide details the essential controls to include.
Q4: What is an appropriate negative control for a this compound experiment?
A proper negative control is essential to ensure that the observed effects are due to the specific inhibition of Gβγ signaling by this compound and not from a non-specific chemical effect.
-
Recommended Negative Control: Fluorescein (B123965). This compound is structurally similar to this compound but does not bind to Gβγ subunits and therefore does not inhibit their signaling.[12] Any effects observed in the presence of this compound but not fluorescein can be more confidently attributed to Gβγ inhibition.[10][12]
Q5: What positive controls should I consider?
Positive controls validate that your experimental system is responsive to the Gβγ signaling pathway you are investigating.[13][14][15]
-
System-Specific Agonist: Use a known agonist of a GPCR in your cell type that signals through Gβγ. For example, fMLP is a chemoattractant that activates Gβγ signaling in neutrophils.[10] The expected outcome (e.g., cell migration, superoxide (B77818) production) should be induced by the agonist.
-
Biochemical Assay Control: If performing a direct binding or enzymatic assay, a known active Gβγ-effector pair can serve as a positive control to ensure the assay components are functional.
Q6: Why is a vehicle control necessary?
A vehicle control is crucial for ruling out any effects caused by the solvent used to dissolve this compound.
-
Vehicle Control: Since this compound is typically dissolved in DMSO, the vehicle control group should be treated with the same final concentration of DMSO as the this compound-treated group.[4] This is critical because DMSO can have independent biological effects on cells.
The following diagram illustrates the relationship between the different experimental groups.
Caption: Logic diagram of essential control groups for a this compound experiment.
Troubleshooting Guide
Q7: My this compound treatment shows no effect. What are the possible causes?
If this compound fails to produce the expected inhibitory effect, follow these troubleshooting steps.
-
Verify this compound Activity: Ensure the compound has not degraded. Use a fresh vial or a new batch. Confirm its solubility and that it was fully dissolved.
-
Check Positive Control: Did your positive control (agonist) produce the expected effect? If not, the issue may lie with the experimental system (e.g., cell responsiveness, reagent failure) rather than this compound.[14]
-
Confirm Pathway Dependence: Is the biological process you are studying truly dependent on the specific Gβγ effectors that this compound inhibits (e.g., PI3Kγ, GRK2, PLCβ3)?[5][7] this compound is selective and does not block all Gβγ interactions.[7] Consider if an alternative Gβγ-mediated pathway is involved.
-
Optimize Concentration and Incubation Time: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration (typically in the range of 1-20 µM for in vitro studies).[4] Incubation times may also need optimization.
The following workflow provides a logical approach to troubleshooting a lack of effect.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. This compound | C20H12O7 | CID 73685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule disruption of G protein βγ subunit signaling reprograms human macrophage phenotype and prevents autoimmune myocarditis in rats | PLOS One [journals.plos.org]
- 7. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of G Protein βγ Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceready.com.au [scienceready.com.au]
- 14. researchhub.com [researchhub.com]
- 15. Positive and Negative Controls | Rockland [rockland.com]
Interpreting Unexpected Results in Gallein Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the Gβγ signaling inhibitor, Gallein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of G protein βγ (Gβγ) subunit-dependent signaling. It functions by disrupting the interaction between Gβγ subunits and their downstream effectors, such as phosphatidylinositol 3-kinase (PI3K).[1][2] This inhibition is crucial as Gβγ subunits are key players in signal transduction from G protein-coupled receptors (GPCRs).[3]
Q2: I'm not observing the expected inhibition with this compound. What are the possible reasons?
Several factors could contribute to a lack of inhibitory effect:
-
Gβγ-Independent Pathway: The signaling pathway you are studying may not be dependent on Gβγ. Gβγ subunits can regulate intracellular signaling pathways independently of GPCR activation.[4] It's also possible that in certain cell types, some pathways are Gβγ-independent. For instance, in RWPE1 cells, GPCRs stimulate AKT activation through a Gβγ-independent pathway.[5]
-
Inactive Compound: Ensure the proper handling and storage of this compound to maintain its activity. It should be stored at -20°C.
-
Suboptimal Concentration: The concentration of this compound may be too low. Dose-response experiments are recommended to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Cellular Context: The role of Gβγ signaling can be highly context-dependent, varying between different cell lines and experimental models.
Q3: I'm observing effects that seem unrelated to Gβγ inhibition. Could this compound have off-target effects?
While this compound is a widely used Gβγ inhibitor, the possibility of off-target effects should be considered:
-
Gβγ-Interacting Proteins: Gβγ subunits interact with a wide array of proteins, and this compound's disruption of these interactions could have broader effects than anticipated. For example, Gβγ subunits have been reported to interact with the epidermal growth factor receptor (EGFR).[4]
-
Tumor Growth: In some contexts, this compound may not counteract all cellular processes. For instance, one study noted that while this compound inhibited β-ionone-induced cell invasiveness, it did not counteract β-ionone's slight favoring of LNCaP tumor growth.[1]
Q4: How should I use Fluorescein as a negative control?
Fluorescein is a compound structurally similar to this compound but does not bind to Gβγ subunits, making it an excellent negative control.[4][6] It is used to demonstrate that the observed effects of this compound are due to its specific inhibition of Gβγ signaling. When using Fluorescein, it should be tested at the same concentrations as this compound. In experiments where this compound shows an effect, Fluorescein should not produce the same result. For example, in a cell migration assay, this compound inhibited TGF-α-induced migration, while Fluorescein at the same concentrations had no effect.[4]
Data Presentation: this compound Usage Parameters
The following tables summarize typical experimental parameters for this compound.
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Reference |
| Cell Lines | LNCaP, PC3, DU145, 22Rv1, HuH7, MC3T3-E1, HL60 | [1][4][5][7] |
| Concentration Range | 1 µM - 100 µM | [1][5][7] |
| Typical Concentration | 10 µM - 50 µM | [1][5][7] |
| Negative Control | Fluorescein (at same concentrations as this compound) | [4][6][7] |
| Solubility | Soluble to 75 mM in DMSO and 10 mM in ethanol |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Castrated male NSG mice, Rats | [3][5] |
| Administration Route | Intraperitoneal (i.p.) injection, Oral (p.o.) | [3][5] |
| Dosage | 5 mg/kg/day - 10 mg/kg/day | [3][5] |
| Vehicle | PBS | [5] |
| Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [8] |
Experimental Protocols
Cell Migration Assay (Transwell)
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Transwell Setup:
-
Cell Seeding:
-
Resuspend the serum-starved cells in serum-free media containing 0.1% BSA.
-
Add the desired concentration of this compound or Fluorescein (negative control) to the cell suspension.
-
Seed the cells into the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 20-24 hours), which should be optimized for your cell line.[9]
-
Analysis:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Immunoprecipitation (IP) followed by Western Blot
-
Cell Lysis:
-
Treat cells with your stimulus and/or this compound.
-
Wash cells with ice-cold PBS and lyse with an appropriate IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody against your protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.
-
Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against your proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Troubleshooting Guides
Interpreting Unexpected Western Blot Results with this compound
Q: The band for my protein of interest is at a higher or lower molecular weight than expected after this compound treatment.
A:
-
Post-Translational Modifications: this compound treatment might be indirectly affecting post-translational modifications (e.g., phosphorylation, glycosylation) of your target protein, leading to a shift in its molecular weight.[10]
-
Protein Cleavage: The observed band could be a cleavage product of your target protein. Ensure you are using fresh protease inhibitors in your lysis buffer.[10]
-
Splice Variants: Your antibody might be detecting different splice variants of the target protein.[10]
Q: I see multiple bands in my Western blot after using this compound.
A:
-
Antibody Cross-Reactivity: Your primary antibody might be cross-reacting with other proteins that share a similar epitope. Try using an affinity-purified primary antibody or a different antibody clone.[10]
-
High Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibody concentrations to find the optimal dilution.[10]
-
Protein Isoforms: The multiple bands could represent different isoforms of your target protein.[10]
Troubleshooting this compound in Immunoprecipitation
Q: I am unable to pull down my protein of interest after this compound treatment.
A:
-
Antibody Incompatibility: The antibody you are using might not be suitable for immunoprecipitation. Use an antibody that has been validated for IP.
-
Disruption of Protein Complex: this compound's mechanism of action is to disrupt protein-protein interactions involving Gβγ. It is possible that your protein of interest is part of a complex that is destabilized by this compound, preventing its immunoprecipitation.
-
Low Protein Expression: The expression of your target protein might be too low to be detected after IP.
Troubleshooting Cell Migration Assays with this compound
Q: this compound is not inhibiting cell migration in my assay.
A:
-
Gβγ-Independent Migration: The migration of your specific cell type might be driven by a Gβγ-independent signaling pathway.
-
Suboptimal Assay Conditions: Ensure that you have optimized the cell seeding density, chemoattractant concentration, and incubation time for your assay.[11] An insufficient chemotactic gradient can lead to a lack of migration.[11]
-
Cell Viability: High concentrations of this compound could potentially affect cell viability. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the concentrations of this compound used are not toxic to your cells.
Visualizations
Caption: Gβγ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound experiment results.
Caption: General experimental workflow for using this compound.
References
- 1. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. yeasenbio.com [yeasenbio.com]
How to address Gallein degradation and stability issues
Welcome to the technical support center for Gallein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the stability and degradation challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule widely used in research as an inhibitor of G protein βγ (Gβγ) subunit-dependent signaling.[1][2][3] Upon activation of a G protein-coupled receptor (GPCR), the Gα and Gβγ subunits dissociate and can independently activate downstream effector proteins. This compound specifically binds to the Gβγ subunit, preventing it from interacting with its effectors, such as phospholipase C-β (PLCβ), phosphoinositide 3-kinase (PI3K), and G protein-coupled receptor kinase 2 (GRK2).[4][5][6] This blockade allows for the targeted study of Gβγ-mediated signaling pathways.
Q2: How should I prepare stock solutions of this compound?
Preparing a stable and accurate stock solution is the first critical step. Due to its poor water solubility, this compound is typically dissolved in an organic solvent.
-
Recommended Solvents: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent.[2] Ethanol (B145695) can also be used, but it achieves a lower maximum concentration.[1][7]
-
Concentration: this compound is soluble in DMSO up to at least 75 mM and in ethanol up to 10 mM.[1][7]
-
Procedure: To prepare a stock solution, add the appropriate volume of solvent to the vial of powdered this compound. Sonication is recommended to ensure complete dissolution.[8] Always use the batch-specific molecular weight found on the product's Certificate of Analysis for precise concentration calculations.[7]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
Proper storage is crucial to prevent degradation and maintain the compound's activity.
-
Powder: Store the solid form of this compound at -20°C in a tightly sealed container, protected from moisture.[1][7][8]
-
Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.[8] It is not recommended to store solutions for extended periods; freshly prepared solutions are always best.[3]
Q4: My this compound solution has a slight color change. Is it still effective?
This compound is a polyphenolic compound, and like many such molecules, it can be susceptible to oxidation. A color change, particularly darkening, may indicate oxidation and potential degradation. While a minor change might not significantly impact activity in all assays, it is a sign of instability. For sensitive or quantitative experiments, it is strongly recommended to discard the discolored solution and prepare a fresh stock from powder.
Q5: How can I verify that my experimental results are specifically due to Gβγ inhibition by this compound?
To confirm the specificity of this compound's action, it is essential to use a proper negative control. Fluorescein (B123965), a compound with a similar chemical structure to this compound but which does not bind to Gβγ, is an excellent negative control.[9] If this compound produces an effect that fluorescein does not, it provides strong evidence that the observed activity is due to the inhibition of Gβγ signaling.[9]
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 27.32 - 73 | 75 - 200 | Use fresh, anhydrous DMSO. Sonication is recommended.[1][2][8] |
| Ethanol | 3.64 | 10 | --- |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep container tightly sealed and protected from moisture.[7][8] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use as soon as possible after preparation.[3][8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Degradation: The compound has lost activity due to improper storage or handling (e.g., age of solution, multiple freeze-thaw cycles, light exposure). | Discard the old solution and prepare a fresh stock from powder stored at -20°C. |
| Incorrect Concentration: Errors in calculation or weighing, or use of incorrect molecular weight. | Double-check all calculations. Always use the batch-specific molecular weight from the Certificate of Analysis.[7] | |
| Assay Interference: Components in the assay buffer may interfere with this compound's activity or stability. | Review all assay components. Run a control with the negative control compound, fluorescein, to ensure the effect is specific to Gβγ inhibition.[9] | |
| Precipitate Formation in Final Medium | Poor Aqueous Solubility: The final concentration of DMSO (or other solvent) is too low to keep this compound dissolved in the aqueous experimental buffer. | Ensure the final DMSO concentration is kept as low as possible (typically <0.5%) but sufficient to maintain solubility. A brief sonication of the final medium may help. |
| pH-Dependent Effects: The pH of the experimental buffer is causing this compound to precipitate or degrade. Phenolic compounds can be unstable at neutral or alkaline pH.[10][11] | Check the pH of your buffer. If possible, perform a pilot test to assess this compound's stability in your specific medium over the time course of the experiment. | |
| High Background or Off-Target Effects | Degradation Products: Oxidized or degraded forms of this compound may have different biological activities. | Always use freshly prepared or properly stored aliquots of this compound. Protect solutions from light. |
| Non-Specific Effects: The observed effect is not related to Gβγ inhibition. | Use the negative control fluorescein to differentiate between specific Gβγ inhibition and other non-specific effects of the compound's scaffold.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acquire Materials: Obtain this compound powder and high-quality, anhydrous DMSO.
-
Determine Mass: Refer to the Certificate of Analysis for the batch-specific molecular weight (MW) of this compound (approx. 364.31 g/mol ). To make 1 mL of a 10 mM stock, you will need: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (364.31 g / 1 mol) * (1 mol / 1000 mmol) = 0.00364 g = 3.64 mg.
-
Weighing: Carefully weigh out 3.64 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube thoroughly. If necessary, place the tube in a sonicator bath for 5-10 minutes until all solid particles are dissolved.
-
Storage: Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in light-protected tubes. Store immediately at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing this compound Purity and Degradation
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need optimization.
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Sample Preparation:
-
Reference Standard: Prepare a fresh solution of this compound in DMSO at a known concentration (e.g., 1 mM).
-
Test Sample: Use the this compound solution being investigated (e.g., an older stock or a solution subjected to stress conditions like heat or light). Dilute to the same theoretical concentration as the reference standard using the mobile phase.
-
-
HPLC System & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard to determine the retention time and peak area of pure this compound.
-
Run the test sample.
-
Compare the chromatograms. A loss of stability is indicated by a decrease in the area of the main this compound peak and/or the appearance of new peaks corresponding to degradation products. The purity can be calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Visualizations
Caption: this compound inhibits Gβγ signaling by preventing its interaction with downstream effectors.
Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.
Caption: Best practices flowchart for the proper handling and storage of this compound.
References
- 1. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gallein Treatment in Cells
Welcome to the technical support center for Gallein, a selective inhibitor of G protein βγ subunit signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered during the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits G protein βγ subunit-dependent signaling.[1][2] It functions by binding directly to Gβγ subunits, which prevents their interaction with downstream effectors such as phosphoinositide 3-kinase γ (PI3Kγ) and G-protein-coupled receptor kinase 2 (GRK2).[1][3][4] This blockade disrupts various cellular processes, including cell migration, inflammation, and certain signaling pathways activated by G protein-coupled receptors (GPCRs).[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-type and context-dependent. Based on published studies, a starting concentration range of 5 µM to 30 µM is recommended for most in vitro experiments.[1][5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound can be challenging to dissolve. It is recommended to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution (e.g., 10 mM). This stock can then be diluted to the final working concentration in your cell culture medium. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][6] Aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time depends on the specific biological question and the cellular process being investigated.
-
Short-term incubations (e.g., 30 minutes to 4 hours): These are often sufficient for observing acute effects on signaling pathways, such as the inhibition of protein phosphorylation or second messenger production.[7] For instance, a 60-minute pre-treatment is often used before stimulating the cells.[5]
-
Long-term incubations (e.g., 24 to 72 hours or longer): These are typically necessary to assess effects on processes like cell proliferation, differentiation, migration, or gene expression.[7][8][9]
A time-course experiment is the most effective way to determine the optimal incubation period for your specific experimental setup.
Experimental Protocols
Determining Optimal this compound Concentration and Incubation Time
This protocol provides a general framework for a dose-response and time-course experiment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Assay-specific reagents for your experimental endpoint
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Allow the cells to adhere and recover overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Treatment:
-
Dose-Response: Replace the medium with the prepared this compound dilutions and the vehicle control. Incubate for a fixed, intermediate time point (e.g., 24 or 48 hours).
-
Time-Course: Treat cells with a chosen concentration of this compound (based on literature or a preliminary dose-response) and the vehicle control. Incubate for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Assay Performance: At the end of each incubation period, perform your desired assay. It is highly recommended to run a parallel cell viability assay to assess the cytotoxic effects of the treatment.
-
Data Analysis: Analyze the results of your specific assay and the cell viability assay. The optimal concentration and incubation time will be the ones that produce the desired biological effect without significant cytotoxicity.
Data Presentation
Table 1: Example this compound Concentrations and Incubation Times in Various Cell Lines
| Cell Line | Experimental Focus | This compound Concentration | Incubation Time | Reference |
| Human Neutrophils | Chemotaxis Inhibition | ~5 µM (IC50) | Not specified | [1] |
| HL-60 (differentiated) | Rac Activation, Superoxide Production | Not specified | Not specified | [1] |
| Adult Mouse Cardiomyocytes | β-AR Signaling | 10 µM | Pre-treatment | [3] |
| LNCaP (Prostate Cancer) | Cell Invasion | 10 µM | Daily for several days | [8] |
| PC3, DU145 (Prostate Cancer) | Tumorsphere Formation | 20 µM | 8-10 days | [9] |
| MC3T3-E1 (Osteoblasts) | OPG and IL-6 Secretion | 1-30 µM | Pre-treatment for 60 min | [5] |
Visualizations
Caption: this compound inhibits Gβγ signaling.
References
- 1. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: Overcoming Challenges in In-Vivo Delivery of Gallein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-vivo use of Gallein. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.[1] In classical G protein-coupled receptor (GPCR) signaling, ligand binding to a GPCR causes the Gα and Gβγ subunits of the G protein to dissociate.[2][3] Both subunits can then interact with downstream effector proteins. This compound functions by binding to the Gβγ subunit and preventing it from interacting with some of its key downstream effectors, such as phospholipase Cβ (PLCβ), G protein-coupled receptor kinase 2 (GRK2), and PI3 kinase (PI3K).[4][5][6] This inhibition can modulate various cellular processes, including cell migration, inflammation, and cardiac function.[2][7]
Q2: What are the primary challenges associated with the in-vivo delivery of this compound?
A2: The main challenge in the in-vivo delivery of this compound stems from its poor water solubility. This compound is a hydrophobic compound, making it difficult to dissolve in standard aqueous vehicles like saline or PBS for injection.[8] This can lead to issues with precipitation, inconsistent dosing, and reduced bioavailability. Therefore, a specialized formulation is required to ensure it remains soluble and stable for administration.
Q3: How should I prepare this compound for in-vivo administration to overcome solubility issues?
A3: A commonly used and effective formulation for this compound involves a co-solvent system. One published method recommends a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[9] It is critical to dissolve the this compound in DMSO first before sequentially adding the other components. Sonication is also recommended to ensure complete dissolution.[9] For a detailed step-by-step guide, please refer to Protocol 1 in the Experimental Protocols section.
Q4: What are the typical dosages and routes of administration for this compound in animal studies?
A4: The optimal dosage and administration route are dependent on the animal model and the specific research question. However, published studies provide a good starting point for experimental design. Both intraperitoneal (i.p.) injection and oral (p.o.) administration have been used successfully.
| Animal Model | Condition | Dose | Route | Reference |
| Mouse | Heart Failure | 10 mg/kg/day | - | [8] |
| Mouse | Cancer Metastasis | 5 mg/kg/day | i.p. | [1][10] |
| Rat | Autoimmune Myocarditis | 10 mg/kg/day | p.o. | [1] |
Q5: Is this compound toxic in-vivo?
A5: Current research suggests that this compound has a reasonable safety profile in animal models. One study reported that daily intraperitoneal injections of this compound in mice for three months were without significant observable physiological effects, other than those expected from its therapeutic mechanism.[5] However, as with any experimental compound, it is crucial to monitor animals for any signs of toxicity or adverse reactions. The vehicle itself, particularly DMSO, can cause toxicity if used at high concentrations. It is recommended to keep the final DMSO concentration in the administered solution as low as possible (e.g., under 10%).[9]
Troubleshooting Guides
This section addresses specific problems you may encounter during your in-vivo experiments with this compound.
Problem: Solution Precipitates or Appears Cloudy
-
Possible Cause: Improper dissolution due to this compound's hydrophobicity.
-
Solution: Strictly follow the recommended formulation protocol (see Protocol 1). Ensure this compound is fully dissolved in DMSO before adding the other components. Use of a bath sonicator can significantly aid dissolution.[9] Always prepare the formulation fresh before each use.
Problem: Inconsistent Results or Lack of Biological Effect
-
Possible Cause 1: Suboptimal Dosing or Administration.
-
Solution: Re-evaluate the dose being administered based on the data in the dosage table and relevant literature for your model.[1][8][10] Ensure that the administration technique (i.p. injection or oral gavage) is performed correctly and consistently.
-
Possible Cause 2: Compound Degradation.
-
Solution: this compound powder should be stored at -20°C.[11] Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to use the prepared formulation immediately after it is made.
-
Possible Cause 3: High Animal-to-Animal Variability.
-
Solution: Ensure that experimental groups are properly randomized and that factors such as age, sex, and weight are consistent within groups. Increase the sample size (n) per group if necessary after conducting a power analysis.
Problem: Signs of Animal Toxicity (e.g., Weight Loss, Lethargy)
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: The co-solvent vehicle, especially DMSO, can be toxic at high concentrations. Ensure the final percentage of DMSO is as low as possible while maintaining this compound solubility. The recommended formulation uses 10% DMSO.[9] If toxicity is still observed, consider reducing the DMSO percentage further or exploring alternative, less toxic vehicles if compatible with this compound.
-
Possible Cause 2: this compound Dose is Too High.
-
Solution: The effective dose may be close to a toxic dose in your specific animal model or strain. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and establish a therapeutic window.
Key Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In-Vivo Administration
This protocol is adapted from a formulation used in published studies.[9] It is designed to create a 2 mg/mL stock solution. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Initial Dissolution: Add 100 µL of DMSO to the this compound powder (10% of the final volume).
-
Sonicate: Vortex briefly and then place the tube in a sonicator bath until the this compound is completely dissolved. The solution should be clear.
-
Add PEG300: Add 400 µL of PEG300 (40% of the final volume). Mix thoroughly by vortexing. The solution should remain clear.
-
Add Tween 80: Add 50 µL of Tween 80 (5% of the final volume). Mix thoroughly.
-
Final Dilution: Add 450 µL of sterile saline (45% of the final volume). Mix thoroughly. The final solution should be clear.
-
Use Immediately: It is strongly recommended to use the working solution immediately after preparation to avoid precipitation.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This is a standard protocol for administering substances into the peritoneal cavity of a mouse.[12]
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted slightly downwards.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle bevel-up at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly inject the full volume of the this compound formulation. The maximum recommended volume for an i.p. injection in a mouse is typically 10 mL/kg.[13]
-
Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 3: Oral Gavage (p.o.) in Rodents
This protocol describes the standard procedure for oral administration using a gavage needle.[13]
Procedure:
-
Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Tube Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus. If resistance is felt, withdraw and try again. Do not force the needle, as this can cause tracheal perforation.
-
Deliver Substance: Once the needle is in the stomach, administer the this compound formulation slowly.
-
Withdrawal: Remove the needle smoothly in one motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
References
- 1. apexbt.com [apexbt.com]
- 2. Small molecule disruption of G protein βγ subunit signaling reprograms human macrophage phenotype and prevents autoimmune myocarditis in rats | PLOS One [journals.plos.org]
- 3. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Troubleshooting Gallein Efficacy
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Gβγ signaling inhibitor, Gallein.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems that may lead to a lack of this compound efficacy in their experiments.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect of this compound. | 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit Gβγ signaling in your specific cell type or assay.[1][2] | 1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. A common starting range is 10-50 µM.[3][4] |
| 2. Poor solubility: this compound has low solubility in aqueous solutions and may precipitate out of the culture medium.[5][6] | 2. Ensure proper dissolution: Prepare a concentrated stock solution in DMSO.[3][7][8] When diluting into your final medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.[3] Sonication may aid dissolution.[7] | |
| 3. Inactive compound: The this compound powder or stock solution may have degraded over time. | 3. Verify compound integrity: Purchase this compound from a reputable supplier and store it correctly (powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year).[7] Prepare fresh stock solutions regularly.[4] | |
| 4. Cell line insensitivity: The signaling pathway you are studying may not be dependent on Gβγ in your chosen cell line. | 4. Use positive and negative controls: Include a positive control (a known Gβγ-dependent process) to confirm this compound's activity. Use a negative control compound like fluorescein (B123965), which is structurally related to this compound but does not inhibit Gβγ.[3][9] | |
| This compound precipitates in the culture medium. | 1. Exceeded solubility limit: The final concentration of this compound in the aqueous medium is too high. | 1. Lower final concentration: Use the lowest effective concentration determined from your dose-response curve. |
| 2. Improper dilution: Adding the DMSO stock directly to a large volume of aqueous buffer can cause precipitation. | 2. Stepwise dilution: Add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume.[7] | |
| Inconsistent results between experiments. | 1. Variable stock solution preparation: Inconsistencies in weighing or dissolving the compound can lead to different stock concentrations. | 1. Standardize stock preparation: Follow a consistent, documented protocol for preparing stock solutions.[10][11] |
| 2. Cell passage number: The phenotype and signaling responses of cell lines can change with high passage numbers. | 2. Use low-passage cells: Maintain a cell bank of low-passage cells and use them for a limited number of passages. | |
| 3. Fluctuations in experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations can affect results. | 3. Maintain consistent protocols: Adhere strictly to your established experimental protocol.[12] | |
| High background signal or off-target effects. | 1. This compound is not completely specific: While primarily a Gβγ inhibitor, off-target effects are possible, though not extensively reported.[13] | 1. Use multiple controls: In addition to fluorescein, consider using other inhibitors that target different points in the signaling pathway to confirm the role of Gβγ.[3] |
| 2. DMSO toxicity: High concentrations of the solvent can affect cell viability and signaling. | 2. Control for solvent effects: Ensure that the vehicle control (medium with DMSO) has the same final DMSO concentration as the this compound-treated samples.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.[7] In the classical G protein cycle, a G protein-coupled receptor (GPCR) activation leads to the dissociation of the Gα and Gβγ subunits.[13][15] this compound binds to Gβγ and prevents it from interacting with its downstream effectors, such as phospholipase C (PLCβ) and G-protein-coupled receptor kinase 2 (GRK2).[16] This selectively blocks Gβγ-mediated signaling pathways.[9][16]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder should be stored at -20°C.[7] For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[3][7] Solubility in DMSO is reported to be between 27.3 mg/mL and 73 mg/mL.[7][8] Aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7][8] When preparing working solutions, it is recommended to do so freshly for each experiment.[4]
Q3: What is a suitable negative control for this compound experiments?
A3: Fluorescein is an excellent negative control. It is a compound structurally related to this compound but does not bind to or inhibit Gβγ subunits.[3][9] Using fluorescein allows you to control for any potential non-specific effects of the xanthene chemical scaffold.[3]
Q4: Can this compound affect Gα subunit signaling?
A4: this compound is reported to inhibit Gβγ signaling without affecting GPCR-dependent Gα activation.[9] However, by preventing Gβγ from interacting with its effectors, it can indirectly influence pathways that have crosstalk with Gα signaling.
Q5: At what concentration is this compound typically effective?
A5: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a range of 10-50 µM is commonly used in cell-based assays.[3][4] It is always best practice to perform a dose-response curve to determine the optimal IC50 (half-maximal inhibitory concentration) for your experimental system.[17][18]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 364.31 g/mol | N/A | [7] |
| Solubility in DMSO | 27.3 - 73 mg/mL (74.94 - 200.37 mM) | DMSO | [7][8] |
| Solubility in PBS (pH 7.2) | Slightly soluble | PBS (pH 7.2) | [5] |
| Storage (Powder) | -20°C for up to 3 years | N/A | [7] |
| Storage (in DMSO) | -80°C for up to 1 year | DMSO | [7][8] |
| IC50 (Gβ1γ2 binding) | 200 nM | Cell-free assay | [5] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 364.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.64 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
Visualizations
This compound's Mechanism of Action in G-Protein Signaling
Caption: this compound inhibits Gβγ signaling by preventing its interaction with downstream effectors.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for assessing the biological effects of this compound.
Troubleshooting Logic for Lack of this compound Efficacy
Caption: A logical flowchart to guide troubleshooting when this compound shows no effect.
References
- 1. researchgate.net [researchgate.net]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | 2103-64-2 [chemicalbook.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. csstc.org [csstc.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule disruption of G protein βγ subunit signaling reprograms human macrophage phenotype and prevents autoimmune myocarditis in rats | PLOS One [journals.plos.org]
- 16. Biasing G βγ Downstream Signaling with this compound Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. clyte.tech [clyte.tech]
Technical Support Center: Strategies for Minimizing Gallein-Induced Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity associated with Gallein, a Gβγ subunit signaling inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common experimental challenges in a question-and-answer format, providing actionable solutions.
Q1: I am observing significant cell death in my experiments with this compound. How can I reduce this cytotoxicity?
A1: this compound-induced cytotoxicity can be multifactorial. Consider the following strategies to mitigate it:
-
Dose-Response and Time-Course Optimization: The cytotoxic effects of this compound are likely dose- and time-dependent. It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time that elicits the desired inhibitory effect on Gβγ signaling without causing excessive cell death.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is recommended to start with a wide range of concentrations to establish a baseline for your specific cell model.
-
Solvent Toxicity: this compound is often dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) in your experiments.
-
Purity of this compound: Ensure you are using a high-purity grade of this compound. Impurities could contribute to unexpected cytotoxic effects.
-
Culture Conditions: Maintain optimal cell culture conditions, including confluency, media composition, and passage number, as suboptimal conditions can sensitize cells to chemical-induced stress.
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of this compound's cytotoxicity. A common and effective method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis:
-
Early Apoptotic Cells: Will be Annexin V positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Will be both Annexin V and PI positive.
-
Necrotic Cells: Will be Annexin V negative and PI positive.
-
Viable Cells: Will be negative for both stains.
A detailed protocol for this assay is provided in the "Experimental Protocols" section.
Q3: My cytotoxicity assay results are inconsistent between experiments. What could be the cause?
A3: Variability in cytotoxicity assays can arise from several sources:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can significantly affect the results.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution to avoid degradation or precipitation.
-
Incubation Times: Adhere strictly to the same incubation times for both this compound treatment and the assay reagents.
-
Assay Interference: this compound, being a colored compound, might interfere with colorimetric assays like the MTT assay. Always include a "compound-only" control (this compound in media without cells) to check for any background absorbance. If interference is observed, consider using a different cytotoxicity assay, such as the LDH assay, which measures lactate (B86563) dehydrogenase release from damaged cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling.[1] It functions by physically binding to Gβγ subunits, which prevents them from interacting with their downstream effectors, such as phospholipase C (PLC), G protein-coupled receptor kinases (GRKs), and phosphoinositide 3-kinases (PI3Ks).[1][2] This inhibition is generally independent of Gα subunit activation.[1]
Q2: What are the known IC50 values for this compound?
A2: Publicly available data on the direct cytotoxic IC50 values of this compound across a wide range of cell lines is limited. It is important to note that many studies report using this compound at concentrations around 10 µM without observing significant adverse effects on cell viability in their specific models.[3] However, the IC50 for its inhibitory effect on a biological process has been reported. It is crucial for researchers to empirically determine the cytotoxic IC50 for their specific cell line and experimental conditions.
| Parameter | Cell Line/System | IC50 Value | Reference |
| Inhibition of fMLP-dependent chemotaxis | Primary Human Neutrophils | ~5 µM | [4] |
| Binding to Gβ1γ2 | Cell-free assay | 200 nM | [2] |
Q3: Are there any known strategies to counteract this compound's effects?
A3: As this compound acts as a competitive inhibitor of Gβγ subunit interactions, there are no specific small molecule "antidotes." The most effective strategy to mitigate its effects is to remove it from the experimental system. This can be achieved by washing the cells with fresh culture medium. Due to its mechanism of action, its effects are generally reversible upon removal.
Data Presentation
Table 1: Quantitative Data for this compound Inhibition
| Parameter | Description | Cell Line / System | Concentration / IC50 | Reference |
| Functional Inhibition | Inhibition of fMLP-induced chemotaxis | Primary Human Neutrophils | ~5 µM | [4] |
| Biochemical Binding | Binding to Gβ1γ2 subunits | Cell-free assay | 200 nM | [2] |
| In Vitro Functional Concentration | Inhibition of β-ionone-induced cell invasiveness | LNCaP prostate cancer cells | 10 µM | [3] |
| In Vivo Administration | Inhibition of metastasis spread | Nude mice with LNCaP xenografts | 5 mg/kg, i.p. daily for 15 days | Not explicitly stated, but used in the study |
Note: The IC50 values provided are for specific biological functions and not direct cytotoxicity. Researchers should determine the cytotoxic IC50 for their specific experimental setup.
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plate
-
This compound stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the controls provided in the kit.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Gβγ Signaling Pathway and the Point of this compound Inhibition.
References
- 1. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Activity of Gallein on Gβγ Signaling: A Comparative Guide
This guide provides a comprehensive analysis of Gallein, a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of G protein-coupled receptor (GPCR) pathways. This document compares this compound's performance with alternative compounds, presents supporting experimental data, and details the protocols for key validation assays.
The Central Role of Gβγ in Signal Transduction
Heterotrimeric G proteins, composed of Gα and Gβγ subunits, are crucial transducers of extracellular signals from GPCRs to intracellular effectors.[1][2] Upon GPCR activation, the Gα subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer.[1] While the Gα subunit has its own set of effectors, the liberated Gβγ dimer is a major signaling actuator in its own right, controlling numerous downstream pathways.[3] Key effectors regulated by Gβγ include phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), G-protein-gated inwardly rectifying K+ channels (GIRKs), and G protein-coupled receptor kinases (GRKs).[3][4] Given its central role, the Gβγ subunit has emerged as a promising therapeutic target for various pathologies, including cancer, inflammation, and heart failure.[5][6]
This compound: A Small Molecule Inhibitor of Gβγ Signaling
This compound is a xanthene-based small molecule identified as an inhibitor of Gβγ subunit signaling.[7][8][9] Its mechanism of action involves binding to a "hot spot" on the Gβ subunit, thereby disrupting its interaction with downstream effectors like PI3Kγ and GRK2.[5][6][10] This interference is crucial, as it has been shown to block various Gβγ-dependent cellular processes, including cell migration, inflammation, and proliferation, without affecting Gα-mediated signaling.[4][7][11]
Comparative Analysis of Gβγ Inhibitors
The validation of this compound's activity relies on objective comparisons with alternative compounds, including structurally similar molecules and those with different mechanisms of action.
-
M119 : A close structural analog of this compound, often used interchangeably in studies to validate Gβγ inhibition.[1][5] M119 and this compound exhibit similar efficacy in blocking Gβγ interactions and have been instrumental in studying the therapeutic potential of Gβγ targeting in heart failure and pain models.[1][5]
-
Fluorescein : This compound is structurally related to this compound but lacks the key hydroxyl groups necessary for Gβγ interaction.[7] It serves as an essential negative control in experiments to demonstrate that the observed biological effects of this compound are specifically due to its Gβγ inhibitory activity and not off-target effects related to its core structure.[7]
-
BAY 11-7082 : Unlike this compound and M119, BAY 11-7082 is not a direct Gβγ inhibitor. It is an irreversible inhibitor of IκBα phosphorylation, which in turn blocks the activation of the NF-κB signaling pathway.[12][13] While some Gβγ pathways can lead to NF-κB activation, BAY 11-7082 targets a distinct downstream node. It can be used to dissect signaling pathways and determine if a Gβγ-mediated effect is dependent on NF-κB.
The following table summarizes the inhibitory concentrations of this compound and its comparators in various functional assays.
| Compound | Target(s) | Assay | IC50 / Effective Concentration | Reference(s) |
| This compound | Gβγ-Effector Interaction | Neutrophil Chemotaxis (fMLP-dependent) | ~5 µM | [4] |
| Gβγ-PI3K | LNCaP Cell Invasion (β-ionone-induced) | 10 µM | [8][10] | |
| Gβγ Signaling | Platelet Aggregation | 25-50 µM | [8] | |
| M119 | Gβγ-Peptide Interaction | SIGK Peptide Binding Competition | 0.2 µM | [11] |
| Gβγ Signaling | MDA-MB-231 Breast Cancer Cell Growth | Not specified, but significant inhibition observed | [6] | |
| Fluorescein | Gβγ (Negative Control) | HCC Cell Migration (TGF-α-induced) | No effect up to 50 µM | [7] |
| BAY 11-7082 | IKK (NF-κB Pathway) | Adhesion Molecule Expression (TNF-α-induced) | 5-10 µM | [12] |
Experimental Protocols for Validating Gβγ Inhibition
Validating the inhibitory activity of this compound requires a multi-faceted approach employing biochemical, cell-based, and in vivo assays.
This assay directly measures the ability of a compound to disrupt the interaction between purified Gβγ and one of its effectors.
-
Objective : To determine if the inhibitor directly blocks the Gβγ-effector protein-protein interaction.
-
Principle : An ELISA-based format is used where purified Gβγ is immobilized on a plate. A labeled peptide known to bind the Gβγ "hot spot" (e.g., SIGK peptide) is added in the presence of varying concentrations of the test compound.[6] Inhibition is measured by a decrease in the signal from the labeled peptide.
-
Methodology :
-
Coat a 96-well plate with purified Gβγ subunits.
-
Block non-specific binding sites.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Add a biotinylated Gβγ-binding peptide (e.g., SIGK).
-
Wash away unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add HRP substrate and measure the colorimetric or chemiluminescent signal.
-
Calculate the IC50 value from the dose-response curve.
-
This functional assay assesses the impact of Gβγ inhibition on a critical Gβγ-dependent cellular process: neutrophil migration.
-
Objective : To validate the inhibitor's efficacy in a physiological context driven by Gβγ signaling.
-
Principle : Chemoattractants like fMLP activate GPCRs on neutrophils, leading to Gβγ-mediated activation of PI3Kγ, which is essential for cell migration.[4] The ability of cells to migrate through a porous membrane towards a chemoattractant is measured.
-
Methodology :
-
Isolate primary human neutrophils or use a suitable cell line (e.g., differentiated HL-60 cells).
-
Pre-incubate the cells with various concentrations of this compound, a negative control (Fluorescein), or vehicle (DMSO).
-
Place the cells in the upper chamber of a transwell plate with a porous membrane.
-
Add a chemoattractant (e.g., fMLP) to the lower chamber.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber by cell counting or fluorescent labeling.
-
Determine the IC50 of the inhibitor on chemotaxis.
-
To confirm therapeutic potential, inhibitors are tested in animal models of disease where Gβγ signaling is implicated.
-
Objective : To assess the efficacy and potential side effects of the inhibitor in a whole-organism setting.
-
Examples :
-
Inflammation : Paw edema models where this compound has been shown to reduce neutrophil recruitment.[7]
-
Cancer Metastasis : Xenograft models where LNCaP prostate cancer cells are implanted in mice. This compound treatment has been shown to inhibit metastasis spread induced by GPCR agonists.[8][10][14]
-
Heart Failure : Models of cardiac hypertrophy where this compound or M119 have been shown to improve cardiac function by blocking Gβγ-GRK2 interactions.[5]
-
-
Methodology (Metastasis Model Example) :
-
Subcutaneously inject LNCaP cells into immunodeficient mice.[10]
-
Once tumors are established, divide mice into groups: vehicle control, GPCR agonist (e.g., β-ionone), this compound, and agonist + this compound.[10]
-
Administer treatments for a defined period (e.g., this compound via intraperitoneal injection).[8][10]
-
At the end of the study, sacrifice the animals and perform necropsies.
-
Quantify the number and location of metastatic lesions in various tissues.
-
Compare the results between treatment groups to determine if this compound inhibited metastasis.
-
Conclusion
The validation of this compound as a specific inhibitor of Gβγ signaling is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Its mechanism of disrupting the Gβγ-effector interaction has been demonstrated through direct binding assays and a wide range of functional experiments. Comparative analysis against the active analog M119 confirms a shared mechanism, while the use of the inactive analog Fluorescein as a negative control solidifies the specificity of this compound's action.[5][7] These findings establish this compound as a reliable tool for investigating Gβγ-dependent signaling pathways and as a lead compound for developing therapeutics targeting diseases driven by aberrant GPCR signaling.
References
- 1. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 10. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 13. invivogen.com [invivogen.com]
- 14. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein: A Validated Negative Control for Gβγ Signaling Inhibition Studies with Gallein
A Head-to-Head Comparison for Researchers in Cellular Signaling and Drug Discovery
Performance Comparison: Gallein (B1674403) vs. Fluorescein (B123965)
Experimental data consistently demonstrates that while this compound effectively inhibits Gβγ-mediated signaling pathways, fluorescein, at similar concentrations, exhibits no significant inhibitory activity. This makes fluorescein an ideal negative control to ensure that the observed effects of this compound are specifically due to its interaction with Gβγ and not a result of off-target or non-specific chemical effects.
| Parameter | This compound | Fluorescein | Reference |
| Gβγ Binding | Binds to Gβ1γ2 | No detectable binding | [1] |
| fMLP-dependent Superoxide Production in Neutrophils | Significant inhibition | No significant effect | [2] |
| fMLP-dependent Chemotaxis of Neutrophils | IC50 ≈ 5 µM | No significant effect | [2] |
| TGF-α-induced Hepatocellular Carcinoma Cell Migration | Significant inhibition | No effect | [3] |
| β-ionone-induced LNCaP Cell Invasiveness | Significant inhibition | Not tested, but implied lack of Gβγ-mediated effect | [4] |
Deciphering the Gβγ Signaling Cascade
G protein-coupled receptors (GPCRs), upon activation by an external stimulus, catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein complex. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can then modulate the activity of various downstream effectors. This compound specifically interferes with the interactions of the free Gβγ subunit with its downstream targets.
Caption: Gβγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: A Comparative Approach
A typical experimental workflow to validate the specific inhibitory effect of this compound using fluorescein as a negative control involves parallel treatments of cells or biochemical assays with both compounds. This allows for a direct comparison of their effects on a Gβγ-mediated cellular response, such as cell migration.
Caption: Workflow for comparing this compound and fluorescein effects.
Key Experimental Protocols
Herein are detailed methodologies for two key experiments frequently used to assess the inhibitory effects of this compound on Gβγ signaling, with fluorescein serving as the negative control.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often regulated by Gβγ signaling.
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., TGF-α, fMLP)
-
This compound (stock solution in DMSO)
-
Fluorescein (stock solution in DMSO)
-
Cell staining solution (e.g., DAPI, Crystal Violet)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium to starve the cells.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), seed a specific number of cells (e.g., 1 x 10^5) in 100 µL of serum-free medium.
-
-
Treatment:
-
To the upper chamber, add the desired concentration of this compound, fluorescein, or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
Cell Removal and Fixation:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixative solution for 10-15 minutes.
-
-
Staining and Visualization:
-
Wash the inserts with PBS.
-
Stain the migrated cells with a suitable staining solution (e.g., DAPI for 5 minutes).
-
Wash the inserts again with PBS.
-
-
Quantification:
-
Mount the insert membrane on a microscope slide.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Western Blotting for Downstream Signaling
This technique is used to detect changes in the phosphorylation state or expression level of proteins downstream of Gβγ, such as components of the PI3K/Akt or MAPK pathways.
Materials:
-
Cell culture reagents
-
This compound and Fluorescein
-
Stimulant (e.g., TGF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with this compound, fluorescein, or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., TGF-α) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gallein: Specificity and Selectivity in Gβγ Subunit Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gallein, a widely used small-molecule inhibitor of G protein βγ (Gβγ) subunits, with other relevant alternatives. The information presented herein is supported by experimental data to aid in the objective assessment of its performance, specificity, and selectivity.
This compound has emerged as a critical tool for dissecting the diverse roles of Gβγ signaling in cellular processes. It functions by binding to a "hot spot" on the Gβγ subunit, thereby sterically hindering its interaction with downstream effector proteins. This mechanism allows for the specific inhibition of Gβγ-mediated signaling pathways without affecting the activation of the associated Gα subunit.[1][2]
Comparative Analysis of Gβγ Inhibitors
This compound is often compared with its close structural analog, M119, and other compounds that target the Gβγ interface. While this compound and M119 exhibit very similar efficacy and are often used interchangeably in studies, other molecules like M201 provide a different selectivity profile due to a distinct binding mode.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and its key comparators. This data is derived from various in vitro and cell-based assays designed to measure the inhibition of Gβγ interactions and downstream functions.
| Compound | Assay Type | Target Interaction/Pathway | IC50 / Kd | Reference |
| This compound | Competition Phage ELISA | SIGK peptide binding to Gβγ | Comparable to M119 | [4] |
| Surface Plasmon Resonance (SPR) | Direct binding to Gβγ | Kd: ~0.7 µM | [4] (Derived) | |
| Neutrophil Chemotaxis | fMLP-dependent migration | IC50: ~5 µM | [4] | |
| Superoxide Production | fMLP-induced in HL60 cells | Significant inhibition | [4] | |
| M119 | Competition Phage ELISA | SIGK peptide binding to Gβγ | IC50: ~0.2 µM | [3] |
| Gβγ-GRK2 Interaction | In vitro and in HL60 cells | Effective inhibition | [3] | |
| M201 | Competition Phage ELISA | SIGK peptide binding to Gβγ | - | - |
| Fluorescein | Competition Phage ELISA | SIGK peptide binding to Gβγ | No competition | [4] |
Note: IC50 and Kd values can vary between experiments and assay conditions. The data presented is for comparative purposes.
Specificity and Selectivity Profile
A key advantage of this compound is its selectivity for certain Gβγ effector pathways. In vivo studies have shown that this compound's effects are consistent with a Gβγ-dependent mechanism of action, with no significant off-target effects observed in long-term administration in mice.[2]
This compound is known to inhibit:
-
Phosphoinositide 3-kinase γ (PI3Kγ): This inhibition is crucial for blocking processes like neutrophil chemotaxis.[4][5]
-
G protein-coupled receptor kinase 2 (GRK2): By preventing Gβγ from recruiting GRK2 to the membrane, this compound can modulate cardiac β-adrenergic receptor signaling.[3]
-
Phospholipase Cβ (PLCβ): This interaction is relevant in pathways such as those downstream of the μ-opioid receptor.[2]
This compound does NOT inhibit:
-
Gα subunit signaling.[1]
-
Gβγ interaction with ion channels such as N-type Ca2+ channels and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]
This selective inhibition allows this compound to act as a "biased" inhibitor, dissecting specific branches of GPCR signaling downstream of Gβγ activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: GPCR signaling cascade and the inhibitory action of this compound on the Gβγ subunit.
Caption: Workflow for a competition ELISA to screen for Gβγ inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize this compound's activity.
Competition Phage ELISA for Gβγ Binding
This assay quantitatively assesses the ability of a compound to disrupt the interaction between Gβγ and a known binding partner, a peptide designated SIGK, displayed on a phage.
-
Plate Preparation: Coat a 96-well plate with 1 µg of streptavidin overnight at 4°C. Wash wells with Tris-buffered saline (TBS).
-
Ligand Immobilization: Add biotinylated Gβγ subunits to the wells and incubate to allow binding to streptavidin. Wash to remove unbound Gβγ.
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer (e.g., BSA in TBS) for at least 2 hours at room temperature.
-
Competition Reaction: Add the test compound (e.g., this compound) at various concentrations to the wells, immediately followed by the addition of a constant concentration of phage displaying the SIGK peptide.
-
Incubation and Washing: Incubate for 1 hour at 4°C to allow for competitive binding. Wash the wells extensively with TBS containing 0.5% Tween 20 to remove unbound phage and compound.
-
Detection: Add an HRP-conjugated anti-phage antibody and incubate. After washing, add a colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Stop the reaction and measure the absorbance. The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value from the dose-response curve.[4][6]
Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is a label-free technique used to measure the direct binding affinity and kinetics (association and dissociation rates) of an inhibitor to its target protein.
-
Chip Preparation: Covalently immobilize biotinylated Gβγ subunits onto a streptavidin-coated sensor chip.
-
System Priming: Prime the SPR instrument with an appropriate running buffer (e.g., HEPES-buffered saline with 0.005% Tween-20) to establish a stable baseline.
-
Binding Analysis: Inject a series of concentrations of the analyte (this compound) over the sensor chip surface at a constant flow rate. The binding is monitored in real-time as a change in resonance units (RU).
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from Gβγ.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a mild acid or base) to remove any remaining bound analyte before the next injection cycle.
-
Data Analysis: Fit the resulting sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4][7][8]
Neutrophil Chemotaxis Assay (Boyden Chamber)
This functional assay measures the ability of an inhibitor to block the directed migration of neutrophils towards a chemoattractant, a process highly dependent on Gβγ-PI3Kγ signaling.
-
Cell Preparation: Isolate primary human neutrophils from healthy donor blood using methods like Ficoll separation and dextran-based sedimentation. Resuspend the cells in a serum-free medium.
-
Assay Setup: Use a Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size). Add the chemoattractant (e.g., 250 nM fMLP or IL-8) to the lower chamber.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control (e.g., DMSO) for 10-30 minutes at 37°C.
-
Migration: Seed the treated neutrophils in the upper chamber of the Boyden apparatus. Incubate for approximately 1 hour to allow cell migration towards the chemoattractant in the lower chamber.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and measuring ATP levels via a luminescent assay (e.g., CellTiter-Glo®) or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.[4][9][10]
Conclusion
This compound is a well-characterized and effective inhibitor of Gβγ signaling. Its value lies not only in its potency but also in its selectivity for specific Gβγ-effector interactions, which allows for the targeted disruption of signaling pathways. While M119 offers a comparable alternative, this compound's commercial availability and the extensive body of research supporting its mechanism of action make it a reliable tool for researchers. The experimental protocols provided herein offer a foundation for the rigorous evaluation of this compound and other potential Gβγ inhibitors in various research contexts.
References
- 1. This compound increases prostaglandin F2α‑induced osteoprotegerin and IL‑6 secretion in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule disruption of Gβγ signaling inhibits the progression of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Gβγ subunit signalling inhibitor, inhibits metastatic spread of tumour cells expressing OR51E2 and exposed to its odorant ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. criver.com [criver.com]
- 10. biomedha.com [biomedha.com]
Comparison Guide: Cross-Validation of Gallein's Effects with Genetic Knockdown of Gβγ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibition of G protein βγ subunits (Gβγ) using Gallein versus genetic knockdown approaches (e.g., siRNA, shRNA). The objective is to offer a framework for validating the specificity of this compound's effects and to highlight the complementary nature of these two powerful techniques in G protein-coupled receptor (GPCR) signaling research.
Introduction to Gβγ Inhibition
G protein βγ (Gβγ) subunits are critical signaling molecules downstream of GPCRs. Upon receptor activation, the Gα and Gβγ subunits dissociate, and both can modulate the activity of various downstream effectors, including ion channels, adenylyl cyclases, and kinases. Given their central role in numerous physiological and pathological processes, Gβγ subunits have emerged as attractive therapeutic targets.
This compound is a small molecule inhibitor that binds to Gβγ, preventing it from interacting with its downstream effectors. It is a widely used pharmacological tool to probe Gβγ-dependent signaling pathways. However, like all pharmacological agents, off-target effects are a potential concern.
Genetic knockdown of Gβγ subunits, typically using RNA interference (RNAi) technologies like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a highly specific alternative for reducing Gβγ signaling. By decreasing the cellular pool of Gβγ proteins, these methods provide a genetic benchmark against which the effects of this compound can be validated.
The following diagram illustrates the principle of Gβγ signaling and the points of intervention for this compound and genetic knockdown.
Caption: Mechanism of Gβγ inhibition by this compound and genetic knockdown.
Comparative Data Analysis
A direct comparison of outcomes from this compound treatment and Gβγ knockdown is the cornerstone of cross-validation. The following tables summarize hypothetical, yet representative, quantitative data from key functional assays.
Table 1: Effect on Chemotactic Cell Migration
This experiment measures the ability of cells to migrate towards a chemoattractant, a process often dependent on Gβγ signaling.
| Condition | Chemoattractant | Migration Index (Fold Change vs. Control) | % Inhibition |
| Untreated Control | None | 1.0 ± 0.1 | - |
| Untreated Control | Chemoattractant | 8.5 ± 0.7 | 0% |
| This compound (10 µM) | Chemoattractant | 2.1 ± 0.3 | 85.3% |
| Control siRNA | Chemoattractant | 8.2 ± 0.6 | 3.5% |
| Gβ siRNA | Chemoattractant | 2.5 ± 0.4 | 80.0% |
Table 2: Effect on GPCR-Mediated Kinase Activation
This assay measures the phosphorylation of a downstream kinase (e.g., Akt) following GPCR activation.
| Condition | GPCR Agonist | Phospho-Akt Level (Normalized to Total Akt) | % Inhibition |
| Untreated Control | None | 0.1 ± 0.02 | - |
| Untreated Control | Agonist | 1.0 ± 0.09 | 0% |
| This compound (10 µM) | Agonist | 0.25 ± 0.04 | 75% |
| Control shRNA | Agonist | 0.95 ± 0.08 | 5% |
| Gγ shRNA | Agonist | 0.30 ± 0.05 | 70% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.
Transwell Migration Assay
This protocol outlines a standard procedure for assessing cell migration.
-
Cell Culture: Culture cells (e.g., MDA-MB-231 breast cancer cells) in appropriate media. For knockdown experiments, transfect cells with Gβ or control siRNA 48 hours prior to the assay.
-
Serum Starvation: Starve cells for 12-24 hours in serum-free media.
-
Assay Setup:
-
Add chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of a Transwell plate (8 µm pore size).
-
Resuspend starved cells in serum-free media. For the this compound group, pre-incubate cells with 10 µM this compound for 30 minutes.
-
Add 1 x 10^5 cells to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance at 595 nm, or count cells in multiple fields under a microscope.
-
The workflow for this cross-validation experiment is depicted below.
Caption: Workflow for the Transwell migration cross-validation assay.
Western Blot for Kinase Phosphorylation
This protocol details the measurement of protein activation via Western blot.
-
Cell Treatment: Plate cells and grow to 80% confluency. For knockdown groups, use cells stably expressing Gγ or control shRNA.
-
Serum Starvation: Starve cells for 12-24 hours.
-
Inhibition & Stimulation:
-
Pre-treat the this compound group with 10 µM this compound for 30 minutes.
-
Stimulate cells with the appropriate GPCR agonist (e.g., 100 nM LPA) for 5-10 minutes.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. Densitometry is used for quantification.
Logical Framework for Cross-Validation
The core logic of this cross-validation rests on the principle of phenocopy. If this compound is a specific inhibitor of Gβγ, its effects on a cellular process should closely mimic, or "phenocopy," the effects of genetically reducing Gβγ levels.
Caption: Logical relationship in cross-validation experiments.
Conclusion and Best Practices
The convergence of results from both pharmacological inhibition with this compound and genetic knockdown of Gβγ provides strong evidence for the on-target action of the compound and the role of Gβγ in the studied biological process.
Best Practices for Cross-Validation:
-
Dose-Response: Perform dose-response curves for this compound to identify an optimal concentration.
-
Multiple Knockdown Reagents: Use at least two different siRNA or shRNA sequences targeting the same Gβ or Gγ subunit to control for off-target RNAi effects.
-
Knockdown Efficiency: Always validate the degree of protein knockdown by Western blot or qPCR.
-
Orthogonal Assays: Employ multiple, distinct functional assays to assess the biological outcome.
-
Control Compounds: When available, use an inactive analog of this compound as an additional negative control.
By adhering to these principles, researchers can confidently delineate Gβγ-dependent signaling pathways and validate potential therapeutic strategies targeting this critical signaling node.
Unraveling the Dichotomy: A Comparative Guide to the In-Vitro and In-Vivo Effects of Gallein
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from the laboratory bench to a living system is paramount. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Gallein, a potent inhibitor of G protein βγ (Gβγ) subunit signaling. By juxtaposing its performance in controlled cellular environments with its efficacy in complex biological systems, we aim to provide a clearer perspective on its therapeutic promise and guide future research directions.
This compound has emerged as a critical tool for dissecting Gβγ-mediated signaling pathways and as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions. Its primary mechanism of action involves the disruption of the interaction between Gβγ subunits and their downstream effectors, such as Phosphoinositide 3-kinase (PI3K) and G protein-coupled receptor kinase 2 (GRK2). This guide synthesizes experimental data to illuminate the similarities and disparities between its effects observed in glassware and within living organisms.
Quantitative Data Presentation: In-Vitro vs. In-Vivo Efficacy
The following tables summarize the quantitative data on this compound's effects from various in-vitro and in-vivo studies, offering a side-by-side comparison of its potency and therapeutic window in different experimental contexts.
| In-Vitro Assay Type | Cell Line/System | This compound Concentration/IC50 | Observed Effect |
| Chemotaxis Assay | Primary Human Neutrophils | ~5 µM (IC50) | Inhibition of fMLP-dependent chemotaxis[1] |
| Cell Invasion Assay | LNCaP Prostate Cancer Cells | 10 µM | Reversal of β-ionone-induced cell invasiveness[2][3] |
| PI3K Activation Assay | HL60 Cells | Not specified | Blockade of PI3K activation[4] |
| Rac1 Activation Assay | HL60 Cells | Not specified | Blockade of Rac1 activation[4] |
| OPG and IL-6 Secretion | MC3T3-E1 Osteoblast-like cells | 10 µM | Increased PGF2α-induced OPG and IL-6 secretion[5] |
| Cell Migration Assay | HuH7 Hepatocellular Carcinoma | Up to 50 µM | Suppression of TGF-α-induced cell migration[6] |
| In-Vivo Model | Animal Model | This compound Dosage | Observed Effect |
| Metastasis Model | NSG Mice | 5 mg/kg (intraperitoneal injection) | Inhibition of β-ionone-induced metastasis of LNCaP cells[2][3] |
| Heart Failure Model | CSQ Mice | 30 mg/kg/day (peritoneal injection) | Halted progression of heart failure and reduced GRK2 expression[7] |
| Acute Inflammation Model | Mice | 100 mg/kg (i.p. injection) | Inhibition of carrageenan-induced paw edema and neutrophil infiltration[1] |
| Morphine Tolerance Model | Mice | Not specified | Decreased opioid tolerance development and enhanced morphine potency[8] |
Signaling Pathways Modulated by this compound
This compound's inhibitory action on Gβγ subunits disrupts multiple downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Experimental Workflows
To ensure reproducibility and facilitate the design of future experiments, detailed methodologies are crucial. The following diagram outlines a general workflow for comparing the in-vitro and in-vivo effects of a compound like this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound's effects.
In-Vitro Cell Invasion Assay (LNCaP cells)
Objective: To assess the effect of this compound on the invasive potential of LNCaP prostate cancer cells induced by β-ionone.
Materials:
-
LNCaP cells
-
24-well Ultra Low Attachment cell culture plates
-
Collagen I
-
Culture medium (e.g., RPMI 1640 with supplements)
-
β-ionone
-
This compound (10 µM)
-
DMSO (vehicle control)
-
Incucyte Zoom instrument or similar live-cell imaging system
Protocol:
-
Spheroid Formation: Seed LNCaP cells in 24-well Ultra Low Attachment plates to allow for spheroid formation over 4 days. Renew the culture medium daily.
-
Collagen Gel Preparation: Prepare a collagen I gel solution. Supplement the gel with β-ionone (at desired concentrations), 10 µM this compound, or DMSO as a vehicle control.
-
Embedding Spheroids: Gently transfer the LNCaP spheroids into the prepared collagen gels in a 12-well plate. Allow the gel to solidify in a cell culture incubator.
-
Treatment and Incubation: Add culture medium containing the respective treatments (β-ionone, this compound, or DMSO) to each well. Renew the medium daily.
-
Invasion Analysis: Monitor spheroid invasion into the surrounding collagen matrix over time using a live-cell imaging system like the Incucyte Zoom.
-
Data Quantification: Measure the area of migrating cells relative to the initial spheroid area to calculate the invasiveness index. Perform experiments in triplicate for each condition.[2]
In-Vivo Metastasis Model (LNCaP Xenograft)
Objective: To evaluate the in-vivo efficacy of this compound in inhibiting the metastasis of LNCaP tumors in an immunodeficient mouse model.
Materials:
-
Castrated male NSG (NOD scid gamma) mice
-
LNCaP cells
-
RPMI 1640 medium
-
Matrigel
-
β-ionone
-
This compound (5 mg/kg)
-
Vehicle control (e.g., PBS)
-
26G needles
Protocol:
-
Cell Preparation: Resuspend LNCaP cells in a 1:1 mixture of RPMI 1640 and Matrigel. For treatment groups, add β-ionone to the cell suspension.
-
Subcutaneous Injection: Subcutaneously inject 10^6 LNCaP cells into the flank of each castrated male NSG mouse.
-
Treatment Administration:
-
For the β-ionone group, apply β-ionone cutaneously twice a day.
-
For the this compound treatment group, administer a daily intraperitoneal injection of this compound at a concentration of 5 mg/kg.
-
Include control groups receiving vehicle treatments.
-
-
Tumor Growth and Metastasis Monitoring: Monitor the mice for tumor growth and signs of metastasis over a period of 15 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform histological analysis of relevant organs to quantify the extent of metastasis.[2][3]
Conclusion
This guide highlights that this compound consistently demonstrates its inhibitory effect on Gβγ-mediated processes both in-vitro and in-vivo. In-vitro assays reveal its potency in blocking key cellular functions like migration and invasion at micromolar concentrations. These findings translate to in-vivo models, where this compound effectively curtails cancer metastasis and ameliorates inflammatory responses. However, it is crucial to note the differences in concentrations and dosages required to achieve these effects, underscoring the importance of pharmacokinetic and pharmacodynamic studies in bridging the gap between in-vitro and in-vivo research. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers aiming to further explore the therapeutic potential of this compound and other Gβγ signaling inhibitors.
References
- 1. corning.com [corning.com]
- 2. Unveiling the Role of GRK2: From Immune Regulation to Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Gallein's Synergistic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Gallein with other inhibitors, supported by experimental data and detailed methodologies. This compound, a small molecule inhibitor of G protein βγ (Gβγ) subunit signaling, has demonstrated the ability to enhance the efficacy of other therapeutic agents, opening new avenues for combination therapies in various diseases.
This guide will delve into the synergistic interactions of this compound with two distinct classes of inhibitors: the anti-tubercular drug Isoniazid (B1672263) and the chemotherapeutic agent Paclitaxel (B517696). We will explore the underlying mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research.
This compound and Isoniazid: A Synergistic Approach to Combat Tuberculosis
The combination of this compound and Isoniazid (INH) has shown significant promise in overcoming drug resistance in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Studies have revealed that this compound potentiates the inhibitory effect of INH on Mtb growth by targeting the bacterial polyphosphate kinase (PPK), an enzyme crucial for Mtb viability and drug tolerance.[3][4]
Quantitative Data Summary
The synergistic activity of this compound and Isoniazid has been demonstrated through various in vitro and cellular assays. The following table summarizes key quantitative findings from a study by Rijal and Gomer (2024).
| Treatment Group | Mtb Growth (% of Day 0 OD600 after 14 days) | Viable Mtb in Macrophages (CFU % of Control at 48h) |
| Control | ~1800% | 100% |
| Isoniazid (1 µg/ml) | ~800% | ~75% |
| This compound (5 µM) | ~1200% | ~80% |
| This compound (5 µM) + Isoniazid (1 µg/ml) | ~400% | ~40% |
Data adapted from Rijal and Gomer, 2024.[3]
Metabolomics analyses further support the synergistic interaction, showing that while individual treatments have a modest impact on Mtb metabolites, the combination significantly reduces levels of metabolites involved in crucial pathways like cell envelope synthesis.[2][4]
Signaling Pathway and Experimental Workflow
The synergistic mechanism of this compound and Isoniazid against M. tuberculosis involves the inhibition of polyphosphate kinase (PPK), which disrupts the bacterium's ability to cope with the stress induced by Isoniazid.
Caption: this compound and Isoniazid synergistic pathway.
Experimental Protocols
Mycobacterium tuberculosis Growth Inhibition Assay
-
Mtb Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC enrichment until the mid-log phase.
-
Inoculum Preparation: The bacterial culture is washed and resuspended in fresh 7H9 broth to an optical density at 600 nm (OD600) of 0.1.
-
Treatment Setup: In a 96-well plate, serial dilutions of this compound, Isoniazid, and their combination are prepared in 7H9 broth.
-
Inoculation: Each well is inoculated with the Mtb suspension to a final OD600 of 0.005.
-
Incubation: The plate is incubated at 37°C for 7 days.
-
Growth Assessment: After incubation, resazurin (B115843) solution is added to each well and incubated for another 24 hours. The fluorescence is measured to determine the minimum inhibitory concentration (MIC) for each treatment.[5][6]
This compound and Paclitaxel: Enhancing Chemotherapeutic Efficacy in Prostate Cancer
This compound has been shown to synergize with the widely used chemotherapeutic drug Paclitaxel in prostate cancer models. By inhibiting Gβγ signaling, this compound can disrupt downstream pathways, such as the PI3K/Akt pathway, that are often implicated in cancer cell survival and proliferation, thereby sensitizing the cells to Paclitaxel-induced apoptosis.
Quantitative Data Summary
The synergistic effect of this compound and Paclitaxel has been observed in both in vitro and in vivo models of prostate cancer. The following table summarizes the key findings on the inhibition of tumorsphere formation and in vivo tumor growth.
| Treatment Group | Number of Tumorspheres (per 1000 cells) | Tumor Formation in Mice (out of 5 mice) |
| Control | ~45 | 4 |
| Paclitaxel (10 nM) | ~30 | 3 |
| This compound (10 µM) | ~25 | 2 |
| This compound (10 µM) + Paclitaxel (10 nM) | ~10 | 1 |
Data adapted from studies on Gβγ signaling inhibition in prostate cancer.[1]
Signaling Pathway and Experimental Workflow
This compound's inhibition of Gβγ subunits upstream of the PI3K/Akt signaling pathway is a key mechanism for its synergistic effect with Paclitaxel in prostate cancer.
Caption: this compound and Paclitaxel synergistic pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (e.g., PC-3 or LNCaP) are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound, Paclitaxel, and their combination for 48 or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[7][8]
Conclusion
The synergistic effects of this compound with other inhibitors highlight its potential as a valuable component of combination therapies. In the case of Isoniazid, this compound helps to overcome drug resistance in M. tuberculosis by targeting a key survival pathway. With Paclitaxel, this compound enhances its cytotoxic effects in prostate cancer by inhibiting pro-survival signaling. The data and protocols presented in this guide provide a foundation for further investigation into the synergistic potential of this compound and encourage the exploration of novel combination strategies for various therapeutic areas.
References
- 1. Inhibiting G protein βγ signaling blocks prostate cancer progression and enhances the efficacy of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and isoniazid act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound potentiates isoniazid's ability to suppress Mycobacterium tuberculosis growth [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Gallein: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of Gallein, a Gβγ subunit signaling inhibitor. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]
Pre-Disposal Assessment
Before initiating disposal, a thorough assessment of the this compound waste is necessary. This involves identifying the physical state of the waste, any solvents or other chemicals mixed with it, and consulting your institution's specific safety data sheets (SDS) and chemical hygiene plan. Always defer to the protocols established by your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn. |
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in a solid form or dissolved in a solvent.
For Solid this compound Waste:
-
Segregation: Ensure that solid this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous.
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.
-
Disposal: For smaller quantities, the Safety Data Sheet from Cayman Chemical suggests that it can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to dispose of it through your institution's non-hazardous solid chemical waste stream.
For this compound in Solution:
The disposal of this compound solutions depends on the solvent used.
-
Aqueous Solutions: If this compound is dissolved in water, and the concentration is low, it may be permissible to dispose of it down the drain with copious amounts of water. However, always check with your local regulations and institutional guidelines first.
-
Organic Solvents: If this compound is dissolved in a flammable or hazardous organic solvent (e.g., DMSO), it must be disposed of as hazardous chemical waste.
-
Containerization: Collect the this compound solution in a designated, properly labeled hazardous waste container. The label must clearly indicate all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Uncleaned Packaging
Disposal of uncleaned packaging, such as the original product container, must be made according to official regulations.[1] Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water). The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above for solutions. Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste.
This compound Disposal Workflow
References
Safeguarding Your Research: A Guide to Handling Gallein
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Gallein, a Gβγ subunit signaling inhibitor. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, adhering to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
Following good laboratory practice, the following personal protective equipment is recommended when handling this compound in its solid form or in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required, but an N95 or higher rated respirator is recommended if dust may be generated. |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if performed in a well-ventilated area or a chemical fume hood. |
| Handling Solutions | Safety glasses | Nitrile gloves | Laboratory coat | Not required. |
| Spill Cleanup | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required for small spills. |
| Waste Disposal | Safety glasses | Nitrile gloves | Laboratory coat | Not required. |
Operational Procedures
Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage of the solid compound, a temperature of 2-8°C is recommended.
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
Handling:
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Work in a well-ventilated area or under a chemical fume hood, especially when handling the solid form to prevent dust generation.
-
After handling, wash hands thoroughly with soap and water.
Spill Management:
-
In case of a small spill of solid this compound, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and wash the area with soap and water.
Disposal Plan
According to its Safety Data Sheet, small quantities of this compound can be disposed of with household waste.[1] However, it is always best to adhere to local and institutional regulations for chemical waste disposal. Uncleaned packaging should also be disposed of according to official regulations.[1] Do not allow this compound to enter sewers or surface and ground water.[1]
Safe Handling Workflow for this compound
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
